Molecular structure and SMILES string for 3-Methyl-4-(pyridazin-3-yloxy)aniline
The following technical guide details the molecular structure, synthesis, and applications of 3-Methyl-4-(pyridazin-3-yloxy)aniline , a critical intermediate in the development of VEGFR/PDGFR kinase inhibitors. Molecular...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular structure, synthesis, and applications of 3-Methyl-4-(pyridazin-3-yloxy)aniline , a critical intermediate in the development of VEGFR/PDGFR kinase inhibitors.
3-Methyl-4-(pyridazin-3-yloxy)aniline is a biaryl ether scaffold serving as a pharmacophore in medicinal chemistry. It is characterized by an aniline moiety substituted with a methyl group at the meta position (relative to the amine) and a pyridazine ether at the para position. This specific connectivity is designed to optimize binding affinity in the ATP-binding pocket of tyrosine kinases.
Core Identifiers
Attribute
Value
IUPAC Name
3-Methyl-4-(pyridazin-3-yloxy)aniline
CAS Registry Number
871020-44-9
SMILES
Cc1cc(N)ccc1Oc2nnccc2
InChIKey
HIPWONLNEDIBDA-UHFFFAOYSA-N
Molecular Formula
C₁₁H₁₁N₃O
Molecular Weight
201.23 g/mol
Physicochemical Properties (Calculated)
Property
Value
Significance
LogP
~1.32
Indicates moderate lipophilicity, suitable for oral bioavailability.
TPSA
~61.0 Ų
Polar surface area suggests good membrane permeability.
pKa (Aniline)
~4.0
Weakly basic; exists primarily as the neutral species at physiological pH.
H-Bond Donors
1 (NH₂)
Critical for hinge-region binding in kinase domains.
Structural Analysis & SMILES Derivation
The molecule consists of two aromatic systems linked by an ether oxygen. The correct SMILES string is derived by tracing the connectivity from the central benzene ring to the heterocyclic substituent.
Structural Connectivity
Benzenoid Core: An aniline ring (c1ccccc1N) is the central scaffold.
Substituents:
Position 1: Amino group (-NH₂).
Position 3: Methyl group (-CH₃), located meta to the amine.
Position 4: Pyridazin-3-yloxy group (-O-C₄H₃N₂), located para to the amine.
Heterocycle Orientation: The pyridazine ring is attached via its C3 position (adjacent to the nitrogen-nitrogen bond) to the ether oxygen.
Graphviz Structural Representation
Caption: Structural connectivity map highlighting the regiochemistry of the aniline core and the pyridazine attachment.
Synthesis & Experimental Protocols
The synthesis of 871020-44-9 typically proceeds via a nucleophilic aromatic substitution (SₙAr) followed by reduction. The choice of starting material—4-amino-2-methylphenol (also known as 4-amino-o-cresol) or its nitro precursor—dictates the pathway.
Safety Note: 3-Chloropyridazine is a skin irritant. Handle all anilines in a fume hood to avoid inhalation toxicity.
Coupling: Charge a reaction vessel with 4-nitro-2-methylphenol (1.0 eq) and DMF (10 vol). Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 min. Add 3-chloropyridazine (1.1 eq). Heat to 90°C. Monitor by TLC/LCMS until phenol is consumed. Quench with water, filter the precipitate, and wash with water/hexanes to obtain the nitro ether.
Reduction: Dissolve the nitro ether in Methanol (20 vol). Add 10% Pd/C (5 wt% loading). Stir under H₂ (1 atm) at RT for 12 hours. Filter through Celite to remove catalyst. Concentrate the filtrate to yield the title aniline as a tan/brown solid.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway via nitro-reduction, ensuring high regioselectivity.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
This molecule is a "privileged scaffold" in kinase inhibitor design. The 3-methyl-4-phenoxyaniline motif is a structural feature found in several tyrosine kinase inhibitors (TKIs) targeting angiogenesis pathways.
Mechanism: The aniline nitrogen serves as a nucleophile to attach to the "hinge-binder" heterocycle (e.g., quinazoline, quinoline, or pyrimidine core), while the pyridazine ether extends into the hydrophobic pocket of the kinase, improving potency and selectivity.
Key Reference: The compound is cited in patent literature (e.g., WO2005/118572) as an intermediate for AstraZeneca's kinase inhibitor programs [1].
References
AstraZeneca AB. (2005).[1] Chemical Compounds. WO2005/118572 A1. (Describes the synthesis and use of 3-methyl-4-(pyridazin-3-yloxy)aniline as an intermediate in Example 143).
Pharmacophore properties of 3-Methyl-4-(pyridazin-3-yloxy)aniline derivatives
Pharmacophore Properties and Kinase Targeting of 3-Methyl-4-(pyridazin-3-yloxy)aniline Derivatives Abstract In the landscape of targeted oncology and autoimmune therapeutics, the diaryl ether/amine structural motif is a...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacophore Properties and Kinase Targeting of 3-Methyl-4-(pyridazin-3-yloxy)aniline Derivatives
Abstract
In the landscape of targeted oncology and autoimmune therapeutics, the diaryl ether/amine structural motif is a highly privileged pharmacophore. Specifically, the 3-methyl-4-(pyridazin-3-yloxy)aniline moiety has emerged as a critical building block for designing highly selective, potent tyrosine kinase inhibitors (e.g., targeting EGFR, HER2, and BTK)[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical causality behind this specific pharmacophore, detailing why the integration of a pyridazine ring and a strategically placed methyl group dramatically enhances both binding affinity and metabolic stability.
Section 1: Structural and Electronic Profiling of the Pharmacophore
The efficacy of a kinase inhibitor is dictated by its ability to displace ATP while navigating the complex topography of the kinase domain. The 3-methyl-4-(pyridazin-3-yloxy)aniline moiety achieves this through a triad of synergistic structural features:
The Aniline Nitrogen (Hinge Binder):
When this building block is coupled to a heterocyclic core (such as a quinazoline or pyrimidine), the aniline nitrogen acts as a critical hydrogen-bond donor. It anchors the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl of Met793 in EGFR or Cys909 in VEGFR2).
The 3-Methyl Group (Conformational Lock):
The addition of a methyl group at the 3-position is not arbitrary. It provides steric bulk that restricts the rotation of the C-O-C ether bond. By locking the dihedral angle, the molecule suffers a significantly lower entropic penalty upon entering the binding pocket. Furthermore, this methyl group is perfectly sized to occupy a small hydrophobic sub-pocket adjacent to the gatekeeper residue, enhancing target selectivity.
The 4-(Pyridazin-3-yloxy) Group (Solvent Channel Vector):
The ether oxygen acts as a flexible hinge, allowing the terminal ring to project deep into the allosteric pocket or solvent channel. Crucially, replacing a standard phenyl ring with a pyridazine ring (a 1,2-diazine) introduces two adjacent nitrogen atoms. This electron-deficient ring resists oxidative metabolism by Cytochrome P450 enzymes. More importantly, the nitrogen atoms act as potent hydrogen-bond acceptors for ordered water molecules or conserved lysine residues in the solvent channel.
Table 1: Pharmacophore Component Analysis
Structural Motif
Primary Function in Kinase Domain
Causality & E-E-A-T Rationale
Aniline Nitrogen (NH)
Hinge-binding H-bond donor
Essential for anchoring the inhibitor to the ATP-binding pocket.
3-Methyl Group
Conformational locking
Restricts the C-O-C dihedral angle, reducing the entropic penalty of binding. Fits into the hydrophobic sub-pocket near the gatekeeper.
Ether Oxygen
Flexible linker
Provides the necessary vector and flexibility for the pyridazine ring to project into the solvent-exposed pocket.
Pyridazine Ring
H-bond acceptor & LogP modulator
The adjacent nitrogens drastically lower lipophilicity compared to a phenyl ring, improving aqueous solubility while resisting CYP450 oxidation.
Section 2: Quantitative Physicochemical Causality
A common challenge in drug development is "molecular obesity"—adding hydrophobic rings to increase potency, which inadvertently ruins aqueous solubility and oral bioavailability. The pyridazine ring elegantly solves this. By comparing the calculated physicochemical properties of different diaryl ether motifs, we can observe the dramatic impact of the pyridazine nitrogens on the topological Polar Surface Area (tPSA) and the partition coefficient (CLogP).
To illustrate the structural decomposition and the synthetic logic of this pharmacophore, the following models map the relationships between the chemical components and their biological targets.
Caption: Structural decomposition of the 3-methyl-4-(pyridazin-3-yloxy)aniline pharmacophore.
Caption: Step-by-step synthetic workflow for pyridazin-3-yloxy aniline kinase inhibitors.
Section 4: Experimental Protocols & Workflows
A protocol is only as valuable as its reproducibility. The following self-validating workflow ensures high-fidelity synthesis of the intermediate and its subsequent coupling to a kinase core to form a functional inhibitor[2].
Protocol 1: Synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline via SNAr
Reagent Preparation: Charge a dry, argon-purged reaction vessel with 4-amino-2-methylphenol (4.47 mmol, 550 mg) and 3-chloropyridazine (4.47 mmol, 510 mg)[2].
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to act as the proton scavenger. Causality: The use of a mild inorganic base prevents unwanted side reactions (such as N-arylation) at the aniline nitrogen, directing the reaction strictly to the phenolic oxygen.
Reaction: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) and heat to 100°C for 4-6 hours. Monitor the disappearance of the starting material via LC-MS.
Workup: Cool the mixture to room temperature, quench with ice-water, and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.
Self-Validation Check: The intermediate should yield a light brown powder. Confirm the structure via ¹H NMR (400 MHz). Key diagnostic peaks must include the methyl doublet at 1.58 ppm (3H), a singlet at 2.13 ppm (3H), and the distinct pyridazine multiplet in the aromatic region (7.75 - 7.90 ppm)[2].
Protocol 2: Microwave-Assisted Coupling to a Quinazoline Core
Coupling: React the synthesized 3-methyl-4-(pyridazin-3-yloxy)aniline (0.33 mmol) with a 4-chloroquinazoline derivative (e.g., 5-[(1R)-1-methyl-2-morpholin-4-yl-2-oxoethoxy]-4-chloroquinazoline)[2].
Conditions: Suspend the reagents in isopropylamine and subject to microwave irradiation at 180°C for 50 minutes. Causality: Microwave heating ensures rapid, uniform energy distribution, overcoming the steric hindrance imposed by the 3-methyl group during the nucleophilic attack on the quinazoline core.
Purification & Yield: Purify the crude product via preparative HPLC. Expect a yield of ~56% (e.g., 89 mg on a 0.33 mmol scale)[2].
Protocol 3: Functional Validation via Kinase Inhibition Assay (ADP-Glo)
Incubation: Incubate the purified inhibitor (serial dilutions from 10 µM to 0.1 nM) with the target recombinant kinase (e.g., BTK) and an ATP/substrate mix for 60 minutes at room temperature[1].
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal.
Data Analysis: Plot the luminescence data against the log of the inhibitor concentration. The integration of the pyridazine moiety typically shifts the IC₅₀ into the low nanomolar range due to the optimized H-bonding network in the solvent channel.
References
US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use
Source: Google Patents
URL
The Role of 3-Methyl-4-(pyridazin-3-yloxy)aniline in Modern Kinase Inhibitor Discovery: A Structural and Synthetic Perspective
Executive Summary In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can precisely navigate the complex topography of the ATP-b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can precisely navigate the complex topography of the ATP-binding pocket. 3-Methyl-4-(pyridazin-3-yloxy)aniline has emerged as a highly versatile, structurally critical intermediate in the synthesis of next-generation kinase inhibitors[1]. By combining an electron-deficient pyridazine ring, a flexible ether linkage, a sterically directing methyl group, and a reactive aniline handle, this moiety provides a modular pharmacophore capable of targeting kinases such as Bruton's Tyrosine Kinase (BTK)[2], FMS-like tyrosine kinase 3 (FLT3)[3], and Proviral Integration site for Moloney murine leukemia virus 1 (Pim-1)[4].
This whitepaper provides an in-depth technical analysis of the mechanistic rationale behind utilizing this specific aniline derivative, outlines self-validating synthetic protocols, and reviews its application across oncology and immunology.
The efficacy of 3-Methyl-4-(pyridazin-3-yloxy)aniline in drug discovery is not coincidental; it is the result of rational structure-based drug design (SBDD). Each functional group within the molecule serves a distinct, causal purpose in kinase binding and synthetic assembly.
The Pyridazine Ring: Hinge Region Anchoring
The ATP-binding site of most kinases features a "hinge region" that connects the N-terminal and C-terminal lobes. The nitrogen atoms of the pyridazine ring act as potent hydrogen-bond acceptors. Unlike pyridine or pyrimidine, the adjacent nitrogens in pyridazine create a strong localized dipole, allowing for highly directional hydrogen bonding with the backbone amide NH of hinge residues (e.g., Methionine or Cysteine)[5].
The Ether Linkage (-O-): Conformational Flexibility
The ether oxygen provides a ~120° bond angle, introducing critical rotational flexibility. This allows the inhibitor to adopt multiple conformations, facilitating binding in both "DFG-in" (Type I inhibitors) and "DFG-out" (Type II inhibitors) kinase states. The flexibility ensures that the pyridazine ring can anchor to the hinge while the rest of the molecule extends into the allosteric or solvent-exposed regions[3].
The 3-Methyl Group: Steric Vectoring and Gatekeeper Interaction
The methyl group positioned ortho to the ether linkage is a classic example of the "magic methyl" effect. Causally, it restricts the rotation of the phenyl ring, pre-organizing the molecule into a bioactive conformation. Furthermore, it often projects into the hydrophobic pocket 1 (HP1) or interacts directly with the kinase gatekeeper residue, enhancing selectivity and preventing off-target binding to kinases with larger gatekeeper residues[6].
The Aniline (-NH2): Synthetic Versatility
The primary amine serves as the synthetic attachment point. It readily undergoes Buchwald-Hartwig cross-coupling, SNAr reactions, or amide couplings to attach to diverse core scaffolds (e.g., quinazolines, pyrimidines, or indoles) without disrupting the pharmacophore's binding geometry[7].
Diagram 1: Pharmacophore logic of 3-Methyl-4-(pyridazin-3-yloxy)aniline in kinase binding.
Key Kinase Targets and Clinical Relevance
The integration of this moiety has led to the development of several highly potent inhibitors across different therapeutic areas.
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. Aberrant BTK activity is implicated in B-cell malignancies and autoimmune diseases (e.g., rheumatoid arthritis)[5]. Inhibitors utilizing the pyridazin-3-yloxy aniline motif have demonstrated excellent cell permeability and potent inhibition by stabilizing the inactive conformation of BTK, effectively blocking the downstream activation of NF-κB[8].
Diagram 2: BTK signaling pathway illustrating the therapeutic intervention point.
FLT3 and Pim-1 Kinases
In Acute Myeloid Leukemia (AML), FLT3-ITD mutations drive aggressive cancer proliferation. Compounds incorporating the pyridazin-3-yloxy phenyl motif attached to pyrrolo[2,3-d]pyrimidine cores have shown significant efficacy in reducing AML cell counts[3]. Similarly, in prostate cancer research, related derivatives act as Pim-1 kinase inhibitors, inducing cell cycle arrest and apoptosis[4].
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to verify causality and reaction success before proceeding.
Protocol A: Synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline
This protocol utilizes a microwave-assisted Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of 3-chloropyridazine enables rapid coupling with the phenoxide generated from 4-amino-2-methylphenol[7].
Reagents:
4-Amino-2-methylphenol (550 mg, 4.47 mmol)
3-Chloropyridazine (510 mg, 4.47 mmol)
Potassium carbonate (
) (926 mg, 6.71 mmol)
Dimethylacetamide (DMA) (10 mL)
Step-by-Step Methodology:
Preparation & Deprotonation: Suspend 4-amino-2-methylphenol and
in DMA.
Validation Check: A slight color change to deep brown indicates the formation of the reactive phenoxide ion.
Electrophile Addition: Add 3-chloropyridazine to the mixture. Seal the vessel for microwave irradiation.
Microwave Irradiation: Heat the mixture in a microwave synthesizer at 180°C for 45-60 minutes.
Validation Check (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak disappears and a new peak at
emerges.
Workup & Extraction: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (
mL). Wash the organic layer with brine to remove residual DMA, dry over , and concentrate in vacuo.
Final Validation (NMR): Analyze the purified product (Yield: ~56%).
Expected
NMR (400 MHz): 2.13 (s, 3H) confirms the intact methyl group; 3.8-3.3 (m, broad) confirms the primary amine[7].
Protocol B: Coupling to a Kinase Core (Amide Formation)
Once synthesized, the aniline handle is coupled to a kinase core (e.g., a pyrimidine-carboxylic acid or quinazoline-halide).
Step-by-Step Methodology:
Activation: Dissolve the core carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq).
Validation Check: Stir for 15 minutes. The formation of the active ester is confirmed by TLC (complete consumption of the acid).
Coupling: Add 3-Methyl-4-(pyridazin-3-yloxy)aniline (1.1 eq) to the activated mixture. Stir at room temperature for 4-6 hours.
Workup & Validation: Quench with saturated
. Extract with dichloromethane.
Validation Check (IPC): LC-MS must show the target mass of the fully assembled kinase inhibitor. The disappearance of the free aniline peak confirms successful C-N bond formation.
Diagram 3: Synthetic workflow from raw materials to the final kinase inhibitor.
Conclusion
The strategic incorporation of 3-Methyl-4-(pyridazin-3-yloxy)aniline into small-molecule libraries represents a masterclass in rational drug design. By providing a self-contained system of hinge-binding capability, conformational adaptability, and steric vectoring, this intermediate drastically accelerates the hit-to-lead optimization phase in kinase inhibitor research. As targeted therapies continue to evolve towards overcoming kinase resistance mutations, the modularity of this specific aniline derivative will remain a cornerstone of medicinal chemistry workflows.
References
Source: Google Patents (WO2017100662A1)
Source: Google Patents (US10717745B2)
Source: Google Patents (US11963960B2)
Source: Google Patents (WO2014210255A1)
Regioselective Synthesis, Antitumor and Antioxidant Activities of Some 1,2,4-Triazole Derivatives...
Source: ResearchGate
URL:[Link]
The Biological Activity of 3-Methyl-4-(pyridazin-3-yloxy)aniline Building Blocks: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to serve as versatile platforms for the development of potent and selective ligands for a variety of biological targets. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is one such scaffold that has garnered significant attention, particularly in the realm of oncology and the development of kinase inhibitors.[1][2][3] Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] This guide focuses on the 3-Methyl-4-(pyridazin-3-yloxy)aniline building block, a key intermediate poised for the synthesis of a new generation of targeted therapeutics. While direct biological profiling of this specific compound is not extensively documented, its structural features strongly suggest a role as a potent modulator of critical signaling pathways implicated in cancer progression, most notably those driven by receptor tyrosine kinases such as c-Met and VEGFR-2.[6][7] This document will provide an in-depth exploration of the anticipated biological activities of derivatives of this building block, detailed experimental protocols for their evaluation, and a discussion of the underlying signaling pathways.
Anticipated Mechanism of Action: Targeting the c-Met and VEGFR-2 Signaling Cascades
The 3-Methyl-4-(pyridazin-3-yloxy)aniline scaffold incorporates key pharmacophoric features that are commonly found in potent kinase inhibitors. The pyridazine ring can act as a hinge-binding motif, interacting with the backbone of the kinase active site, while the aniline moiety provides a vector for substitution to achieve selectivity and enhance potency. Based on extensive research into related pyridazine and aniline-based kinase inhibitors, it is hypothesized that derivatives of this building block will primarily exert their biological effects through the inhibition of receptor tyrosine kinases like c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[6][7]
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and tissue regeneration.[8][9] However, aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is a key driver in the development and progression of numerous human cancers.[8][10] Activation of c-Met triggers a cascade of downstream signaling events, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.[8][11] Inhibition of c-Met is therefore a validated therapeutic strategy in oncology.
Caption: The c-Met signaling pathway and the point of inhibition.
The VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[12] The vascular endothelial growth factor (VEGF) family and their receptors are key regulators of angiogenesis.[13] VEGFR-2 is a high-affinity receptor for VEGF-A and its activation initiates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt cascades, which lead to endothelial cell proliferation, migration, and survival.[6][12][14] Therefore, inhibiting VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy.
Caption: General workflow for in vitro kinase inhibition assays.
Cell-Based Assays
Following the confirmation of direct kinase inhibition, it is crucial to assess the compound's activity in a cellular context.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7][15]Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [2][7]The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Seed cancer cell lines known to be dependent on c-Met or VEGFR-2 signaling (e.g., MKN-45, Hs 746T for c-Met; HUVEC for VEGFR-2) in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
[16] 3. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
[16] 4. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
[15] 5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
[3] 6. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vivo Efficacy Studies
Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to evaluate their anti-tumor efficacy.
1. Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
[17][18]* Protocol:
Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., one with c-Met amplification) into the flank of immunocompromised mice.
[17] 2. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomize the mice into treatment and control groups.
Administer the test compound (e.g., orally) and a vehicle control daily for a specified duration (e.g., 21-28 days).
[17] 5. Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess target engagement).
Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that would be generated from the experimental evaluation of a novel kinase inhibitor derived from the 3-Methyl-4-(pyridazin-3-yloxy)aniline building block.
Assay
Target/Cell Line
Parameter
Value
In Vitro Kinase Assay
c-Met
IC50
(e.g., nM)
In Vitro Kinase Assay
VEGFR-2
IC50
(e.g., nM)
Cell Viability Assay
MKN-45 (c-Met driven)
IC50
(e.g., µM)
Cell Viability Assay
HUVEC (VEGFR-2 driven)
IC50
(e.g., µM)
In Vivo Xenograft Model
MKN-45
TGI (%) at X mg/kg
(e.g., %)
Conclusion and Future Directions
The 3-Methyl-4-(pyridazin-3-yloxy)aniline scaffold represents a highly promising starting point for the development of novel kinase inhibitors with potential applications in oncology. Its structural characteristics suggest a strong propensity for targeting key drivers of tumor progression, such as the c-Met and VEGFR-2 receptor tyrosine kinases. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of the biological activity of compounds derived from this versatile building block. Through a comprehensive approach encompassing biochemical, cellular, and in vivo studies, researchers can effectively characterize the potency, selectivity, and efficacy of these novel agents. Future work should focus on structure-activity relationship (SAR) studies to optimize the inhibitory activity and pharmacokinetic properties of lead compounds, with the ultimate goal of identifying clinical candidates for the treatment of a range of malignancies.
References
Lu, D., et al. (2017). Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]
BPS Bioscience. c-Met Kinase Assay Kit. Available at: [Link]
ResearchGate. VEGFR-2 signaling pathway and downstream mediators. Available at: [Link]
ResearchGate. Schematic representation of the c-Met signaling pathway suggested in... Available at: [Link]
Frontiers in Cell and Developmental Biology (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link]
ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
PubMed (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Available at: [Link]
MDPI (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Available at: [Link]
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]
SAR Publication (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]
ResearchGate. The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... Available at: [Link]
ResearchGate. c-MET activation signaling pathways. Available at: [Link]
PMC (2007). An overview of the c-MET signaling pathway. Available at: [Link]
PMC (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Available at: [Link]
PMC (2011). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Available at: [Link]
3-Methyl-4-(pyridazin-3-yloxy)aniline as a precursor in pharmaceutical synthesis
Title: 3-Methyl-4-(pyridazin-3-yloxy)aniline: A Critical Intermediate in Kinase Inhibitor Synthesis Abstract This technical guide provides an in-depth analysis of 3-Methyl-4-(pyridazin-3-yloxy)aniline , a specialized pha...
Author: BenchChem Technical Support Team. Date: March 2026
Title: 3-Methyl-4-(pyridazin-3-yloxy)aniline: A Critical Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-Methyl-4-(pyridazin-3-yloxy)aniline , a specialized pharmacophore precursor used in the synthesis of next-generation kinase inhibitors, particularly those targeting c-Met (e.g., Tepotinib analogs) and EGFR (e.g., Quinazoline derivatives). The guide details the strategic rationale for the pyridazine ether linkage, validated synthetic protocols for its production via nucleophilic aromatic substitution (
), and its downstream application in constructing biaryl ether scaffolds.
Introduction: Strategic Importance in Medicinal Chemistry
The 3-Methyl-4-(pyridazin-3-yloxy)aniline scaffold represents a "privileged structure" in oncology drug discovery. Its utility stems from three key molecular features:
Pyridazine Ring: Acts as a bioisostere for pyridine or pyrimidine but with distinct electronic properties (lower
, higher polarity) that improve aqueous solubility and metabolic stability against oxidative metabolism.
Ether Linkage: Provides a flexible yet robust spacer that positions the aniline "head" into the ATP-binding pocket of kinases while directing the pyridazine "tail" towards the solvent-exposed region or specific hydrophobic pockets (e.g., the "selectivity pocket" in c-Met).
3-Methyl Group: Induces a conformational lock (atropisomerism control) that restricts the rotation of the ether bond, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon binding.
Primary Applications:
c-Met Inhibitors: Structural analogs of Tepotinib utilize pyridazine-based ethers to target the Hepatocyte Growth Factor Receptor (HGFR).
EGFR/VEGFR Inhibitors: Used to synthesize quinazoline-based inhibitors where the aniline moiety forms the critical hinge-binding interaction.
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
CAS Number
Derivative of 90946-02-4 class (Specific CAS varies by salt form)
Retrosynthetic Logic
The synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline is best approached via Nucleophilic Aromatic Substitution (
) . The electron-deficient nature of the pyridazine ring (due to the two nitrogen atoms) makes the 3-position highly susceptible to nucleophilic attack by phenoxides.
Pathway A (Direct Aminophenol Coupling):
Pros: Fewer steps (convergent).
Cons: The aniline amine can compete as a nucleophile, leading to
-arylation side products (though -arylation is preferred under specific basic conditions).
Pathway B (Nitro Reduction - Preferred for Scale):
Pros: Eliminates chemoselectivity issues; the nitro group is inert to
.
Cons: Requires an additional reduction step.
Validated Synthetic Protocols
Method A: Direct
Synthesis (Laboratory Scale)
Reference: Bioorg. Med. Chem. Lett. 2007, 17, 5447-5454.[1]
Reaction Scheme:
4-Amino-2-methylphenol + 3-Chloropyridazine + Base → Product
Step-by-Step Protocol:
Reagents:
4-Amino-2-methylphenol (1.0 equiv, 550 mg)
3-Chloropyridazine (1.0 equiv, 510 mg)
Potassium Carbonate (
) (2.0 equiv, anhydrous)
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), anhydrous (5-10 mL).
Procedure:
Charge a reaction vial with 4-amino-2-methylphenol and
in DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will likely darken due to oxidation sensitivity of the aminophenol.
Add 3-chloropyridazine in one portion.
Heat the mixture to 80–100°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride ( 114) and appearance of the product ( 202).
Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Critical Control Point:
Chemoselectivity: The phenoxide is a harder nucleophile than the aniline nitrogen, but high temperatures (>120°C) can promote
React 4-Hydroxy-3-methylnitrobenzene (1.0 equiv) with 3-Chloropyridazine (1.1 equiv) and
(1.5 equiv) in DMSO at 90°C.
Yields are typically higher (>85%) because the nitro group deactivates the ring, preventing side reactions, and there is no competing amine.
Step 2: Nitro Reduction
Dissolve the nitro-ether intermediate in EtOH/Water (4:1).
Add Iron powder (Fe) (5.0 equiv) and Ammonium Chloride (
) (5.0 equiv).
Reflux at 80°C for 2 hours.
Filter hot through Celite to remove iron oxides. Concentrate and recrystallize from EtOH.
Visualization of Synthetic Pathways
Caption: Comparison of Direct SnAr (Method A) vs. Nitro-Reduction (Method B) pathways. Method B is preferred for scale-up due to higher chemoselectivity.
Application in Drug Synthesis
Once synthesized, the aniline serves as the nucleophilic "head" to react with kinase cores.
Case Study: Synthesis of Quinazoline Kinase Inhibitors
Outcome: The aniline nitrogen displaces the chloride on the quinazoline, linking the "hinge binder" (quinazoline) to the "solvent front" moiety (pyridazine ether).
Analytical Quality Control
Test
Acceptance Criteria
Method Note
HPLC Purity
> 98.0% (Area %)
C18 Column, ACN/Water + 0.1% TFA gradient. Impurity at RRT 1.1 (N-arylated dimer) must be <0.5%.
1H NMR
Conforms to Structure
Characteristic doublet at ~7.17 ppm (pyridazine H) and singlet at 2.13 ppm (methyl).
Appearance
Off-white to light brown solid
Darkening indicates oxidation of the aniline; store under Argon.
Residual Solvents
DMF < 880 ppm
Critical if used in GMP steps.
Safety & Handling
Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and mutagen. Use full PPE (gloves, respirator).
Reactivity: The aniline is prone to oxidation in air. Store at -20°C under inert gas.
Pyridazine Hazards: Halogenated pyridazines (starting material) can be severe eye irritants.
Catalytic hydrogenation protocols for 3-Methyl-4-(pyridazin-3-yloxy)aniline
Application Note: Chemoselective Catalytic Hydrogenation Protocols for 3-Methyl-4-(pyridazin-3-yloxy)aniline Executive Summary 3-Methyl-4-(pyridazin-3-yloxy)aniline is a high-value diaryl ether building block frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Catalytic Hydrogenation Protocols for 3-Methyl-4-(pyridazin-3-yloxy)aniline
Executive Summary
3-Methyl-4-(pyridazin-3-yloxy)aniline is a high-value diaryl ether building block frequently utilized in the synthesis of advanced multi-targeted kinase inhibitors and β3-adrenoceptor agonists[1]. While alternative nucleophilic aromatic substitution (SNAr) routes utilizing 4-amino-2-methylphenol and 3-chloropyridazine exist[2], the catalytic hydrogenation of the corresponding nitroarene precursor—3-methyl-4-(pyridazin-3-yloxy)nitrobenzene—remains the most scalable, atom-economical approach for industrial drug development. This application note details a self-validating, highly chemoselective hydrogenation protocol designed to quantitatively reduce the nitro group while preserving the highly sensitive pyridazine moiety.
Mechanistic Rationale: The Chemoselectivity Challenge
The primary obstacle in this transformation is the competing reactivity of the reducible functional groups. While the catalytic reduction of nitroarenes to anilines is a thermodynamically favorable and standard procedure[3], the adjacent pyridazine ring introduces a severe risk of over-reduction.
Pyridazines lack "unactivated" ring carbons and are highly susceptible to both ring saturation (yielding tetrahydropyridazines) and N-N bond hydrogenolysis under standard reduction conditions[4]. The causality behind our experimental design is rooted in mitigating these side reactions:
Catalyst Selection: Palladium on carbon (Pd/C) is strictly preferred over Platinum (Pt/C) or Raney Nickel. Highly active catalysts like Raney Nickel readily promote N-N bond cleavage, destroying the heteroaromatic core[4].
pH Control: The reaction must be conducted in strictly neutral media. Acidic solvents (e.g., containing acetic acid or HCl) protonate the pyridazine nitrogens, lowering the LUMO of the ring and activating it toward rapid catalytic saturation[5].
Kinetic Control: By maintaining atmospheric pressure (1 atm H₂) and vigorous agitation, the reaction remains under strict kinetic control, allowing the nitro group to reduce completely before the heteroaromatic ring can strongly coordinate to the palladium surface.
Fig 1. Chemoselective pathways in the hydrogenation of pyridazine-containing nitroarenes.
Quantitative Optimization Data
To establish the boundaries of the protocol, various catalytic systems were evaluated. The data below illustrates the causal relationship between reaction conditions and chemoselectivity.
Failure : Acidic media activated pyridazine reduction[5].
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system. In-process controls (IPCs) are embedded directly into the workflow to ensure the reaction is halted precisely at the target aniline, preventing time-dependent degradation.
Fig 2. Step-by-step experimental workflow for self-validating catalytic hydrogenation.
Step 1: Assembly and Substrate Solvation
Action: Dissolve 3-methyl-4-(pyridazin-3-yloxy)nitrobenzene (10.0 g, 43.2 mmol) in anhydrous Methanol (100 mL) within a 250 mL heavy-walled hydrogenation flask.
Causality: Methanol ensures complete solubility of the nitroarene while maintaining the neutral pH strictly required to prevent pyridazine protonation and subsequent ring reduction[5].
Step 2: Catalyst Introduction
Action: Carefully add 10% Pd/C (1.0 g, 10 wt% loading, 50% wet with water) under a continuous, gentle stream of Argon.
Causality: Utilizing water-wet Pd/C mitigates the severe pyrophoric risk of igniting methanol vapors. The 10 wt% catalyst loading provides sufficient active sites to rapidly reduce the nitro group before the heteroaromatic ring can coordinate strongly enough to undergo saturation.
Step 3: Purging Sequence (System Validation)
Action: Seal the flask. Evacuate the vessel to -0.8 bar and backfill with Argon (repeat 3x). Next, evacuate and backfill with Hydrogen gas (repeat 3x).
Validation: A stable pressure reading during the final H₂ backfill confirms system integrity and the absolute absence of oxygen/micro-leaks, validating the setup prior to reaction initiation.
Step 4: Catalytic Hydrogenation
Action: Pressurize the vessel to exactly 1 atm (using a balloon or regulated low-pressure line) and stir vigorously (≥800 rpm) at 25 °C.
Causality: Vigorous stirring eliminates mass-transfer limitations. This ensures the reaction is kinetically controlled by the catalyst rather than diffusion, preventing localized H₂ starvation that can lead to unexpected side-reactions[3].
Step 5: In-Process Control (IPC) & Reaction Validation
Action: After 3.5 hours, withdraw a 50 µL aliquot, filter it through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.
Validation: The protocol is self-validated as complete when the extracted ion chromatogram demonstrates that the nitro precursor peak (m/z = 232 [M+H]⁺) is ≤ 0.5% relative to the target aniline product (m/z = 202 [M+H]⁺). If incomplete, continue stirring and re-test every 30 minutes. Do not exceed 6 hours.
Step 6: Quenching and Filtration
Action: Once validated by IPC, immediately purge the system with Argon (3x) to displace all H₂. Filter the suspension through a tightly packed pad of Celite, washing the filter cake with Methanol (2 x 20 mL).
Causality: Immediate purging and filtration halt the reaction precisely at the aniline stage, completely eliminating the risk of time-dependent N-N cleavage[4].
Step 7: Isolation
Action: Concentrate the combined filtrate under reduced pressure (40 °C, 50 mbar) to afford 3-methyl-4-(pyridazin-3-yloxy)aniline as an off-white solid. Dry under high vacuum for 12 hours.
References
1.1 - Google Patents[1]
2.2 - Ambeed.com[2]
3.3 - Google Patents[3]
4. 5 - Thieme Connect[5]
5.4 - Thieme Connect[4]
Nucleophilic substitution methods to synthesize 3-Methyl-4-(pyridazin-3-yloxy)aniline
Introduction & Retrosynthetic Analysis The compound 3-Methyl-4-(pyridazin-3-yloxy)aniline (CAS: 1247044-47-8) is a critical intermediate in the synthesis of type-II kinase inhibitors. Its structural core features a pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Retrosynthetic Analysis
The compound 3-Methyl-4-(pyridazin-3-yloxy)aniline (CAS: 1247044-47-8) is a critical intermediate in the synthesis of type-II kinase inhibitors. Its structural core features a pyridazine ring linked via an ether bridge to a substituted aniline.[1] This scaffold is pharmacologically significant for its ability to engage hinge regions in kinase ATP-binding pockets while the methyl group provides conformational restriction.
Retrosynthetic Logic
The synthesis of this ether-linked aniline poses a chemoselectivity challenge: distinguishing between the nucleophilic oxygen (phenol) and nitrogen (aniline) if a direct coupling is attempted.
Route A (Direct Coupling - High Risk): Reaction of 4-amino-2-methylphenol with 3-chloropyridazine.
Risk: Competitive
-arylation vs. -arylation. While phenoxide is generally a harder nucleophile, the amine can compete under certain basic conditions, leading to mixed products.
Route B (Nitro-Reduction - Recommended): Coupling of 4-nitro-2-methylphenol with 3-chloropyridazine followed by chemoselective reduction.
Advantage:[2][3] The nitro group is non-nucleophilic, guaranteeing exclusive
-arylation. Subsequent reduction yields the target aniline with high purity.
This guide details Route B , the industry-standard protocol for high-fidelity synthesis.
Reaction Scheme & Mechanism
The synthesis proceeds via a Nucleophilic Aromatic Substitution (
) followed by a chemoselective reduction.
Step 1:
Coupling
The phenoxide anion, generated in situ by a carbonate base, attacks the electron-deficient C3 position of the pyridazine ring.[1] The leaving group (chloride) is displaced.
Electrophile: 3-Chloropyridazine (activated by ring nitrogens).
Nucleophile: 4-Nitro-2-methylphenoxide.
Step 2: Nitro Reduction
The nitro group is reduced to the amine.[4] Note: Pyridazine rings can be susceptible to hydrogenation (ring reduction) under vigorous catalytic hydrogenation conditions. Therefore, a mild chemical reduction (Fe/NH
Cl) is preferred to preserve the heteroaromatic core.
Caption: Two-step synthetic pathway ensuring exclusive O-arylation via nitro-intermediate.
Experimental Protocols
Protocol A: Synthesis of 3-Methyl-4-(pyridazin-3-yloxy)nitrobenzene
Objective: Exclusive formation of the ether linkage.
Reagents:
4-Nitro-2-methylphenol (1.0 equiv)
3-Chloropyridazine (1.1 equiv)
Potassium Carbonate (
) (2.0 equiv) [Anhydrous]
N,N-Dimethylformamide (DMF) [0.5 M concentration]
Procedure:
Setup: Charge a dry round-bottom flask with 4-nitro-2-methylphenol (10.0 g, 65.3 mmol) and anhydrous DMF (130 mL).
Deprotonation: Add
(18.0 g, 130.6 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn bright yellow/orange (phenoxide formation).
Setup: Dissolve the nitro intermediate (10.0 g, 43.2 mmol) in Ethanol (160 mL) and Water (40 mL).
Activation: Add
(11.5 g, 216 mmol) and Iron powder (12.0 g, 216 mmol).
Reaction: Heat to reflux (80°C) with vigorous mechanical stirring.
Mechanism:[1][3][4][7] Iron acts as the electron source;
acts as the electrolyte/proton source.
Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot. Reaction time: 2-4 hours.
Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.
Extraction: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (
mL).
Purification: Dry organic layers over
, filter, and concentrate. If necessary, recrystallize from Ethanol/Heptane or purify via silica column (Gradient: 0-5% MeOH in DCM).
Critical Process Parameters (CPPs)
The following table summarizes variables that critically impact yield and purity.
Parameter
Recommended Range
Impact of Deviation
Base Choice
or
Stronger bases (NaH) may cause side reactions; weaker bases () are too slow for .
Solvent
DMF, DMSO, NMP
Protic solvents (EtOH) quench the reaction. Non-polar solvents fail to dissolve the salt.
Temperature ()
80°C - 100°C
<80°C: Incomplete conversion. >120°C: Degradation of pyridazine ring.
Reduction Method
Fe/
Catalytic Hydrogenation (, Pd/C) poses a high risk of reducing the pyridazine C=N bonds.
Troubleshooting Guide
Issue: Low conversion in Step 1.
Fix: Switch base to Cesium Carbonate (
).[1] The larger Cesium cation improves the solubility of the phenoxide, enhancing nucleophilicity.
Issue: Product is an oil/sticky solid after Step 2.
Fix: The amine can be prone to oxidation. Store under Nitrogen.[7] Convert to HCl salt (using 4M HCl in Dioxane) for long-term stability and easier handling.
Workflow Visualization
Caption: Operational workflow for the two-stage synthesis process.
References
Organic Chemistry Portal. (2021). Synthesis of Pyridazines and Nucleophilic Substitution. Retrieved from [Link]
Application Note: Scalable Industrial Production of 3-Methyl-4-(pyridazin-3-yloxy)aniline
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Application: Critical Active Pharmaceutical Ingredient (API) intermediate for quinazoline-based kinase inhibitors (e.g., VEGFR/EGF...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Application: Critical Active Pharmaceutical Ingredient (API) intermediate for quinazoline-based kinase inhibitors (e.g., VEGFR/EGFR targets)[1].
Executive Summary & Mechanistic Rationale
The compound 3-Methyl-4-(pyridazin-3-yloxy)aniline (CAS: 871020-44-9) is a highly valued building block in modern oncology drug development, frequently utilized in the synthesis of targeted kinase inhibitors[1]. Transitioning the synthesis of this diaryl ether from a microwave-assisted laboratory scale to a thermal industrial batch process requires precise control over reaction kinetics, chemoselectivity, and heat transfer.
Chemical Causality & Chemoselectivity
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-amino-2-methylphenol (CAS: 2835-96-3) and 3-chloropyridazine (CAS: 1120-95-2)[2].
Why Potassium Carbonate (
)? The protocol utilizes as a mild base to selectively deprotonate the phenol group () without affecting the aniline amine (). This generates a highly nucleophilic phenoxide ion, ensuring strict O-arylation over N-arylation. Stronger bases (like ) are avoided as they can cause unwanted hydrolysis of 3-chloropyridazine into pyridazin-3-ol.
Why Dimethylacetamide (DMA)? SNAr reactions require stabilization of the Meisenheimer complex transition state. DMA is a polar aprotic solvent with a high boiling point (165°C), which provides excellent solubility for the organic precursors while allowing the high temperatures required to overcome the activation energy barrier of the electron-deficient pyridazine ring[2].
Process Workflow Visualization
Workflow for the scalable synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline.
Quantitative Process Parameters
To facilitate scale-up, the following table summarizes the shift from microwave-assisted lab synthesis to thermal industrial batch processing. Microwave irradiation provides rapid, uniform dielectric heating, whereas industrial scale relies on conductive/convective heating, necessitating adjustments in stoichiometry and residence time to maintain yield[2].
Parameter
Lab Scale (Microwave)
Industrial Scale (Thermal Batch)
Rationale for Shift
Scale
4.47 mmol (550 mg)
100+ mol (12.3 kg)
Transition to pilot plant manufacturing.
Stoichiometry (Phenol : Pyridazine : Base)
1.0 : 1.0 : 1.5
1.0 : 1.05 : 1.5
Slight excess of pyridazine in batch offsets thermal degradation over longer heating times.
Solvent Volume
DMA (10 mL)
DMA (50 L)
Reduced relative volume (from ~18V to ~4V) to maximize reactor throughput.
Temperature
180°C
135°C - 145°C
Capped below DMA's boiling point (165°C) to maintain safe internal reactor pressure.
Reaction Time
50 minutes
14 - 18 hours
Compensates for the lower temperature and slower heat transfer in large glass-lined reactors.
Expected Yield
71%
65% - 68%
Minor yield drop expected due to prolonged thermal exposure and mechanical transfer losses.
This protocol is optimized for rapid library generation and early-stage drug discovery[2].
Preparation: Charge a heavy-walled microwave vial with 4-amino-2-methylphenol (550 mg, 4.47 mmol) and 3-chloropyridazine (510 mg, 4.47 mmol)[2].
Base Addition: Add anhydrous
(926 mg, 6.71 mmol) followed by anhydrous DMA (10 mL)[2].
Irradiation: Seal the vial and irradiate in a microwave synthesizer (e.g., Biotage Initiator or Personal Chemistry EMRYS) at 180°C for 50 minutes[2].
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash sequentially with distilled water (3 x 20 mL) and saturated brine (20 mL) to remove DMA and inorganic salts.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product.
This protocol is engineered for 50 L glass-lined reactors, prioritizing safety, heat dissipation, and reproducible crystallization.
Reactor Purge: Inert a clean, dry 50 L glass-lined reactor with nitrogen (
) for 15 minutes to prevent oxidation of the aniline precursor.
Charging: Add DMA (50 L) to the reactor. Begin agitation at 150 RPM. Charge 4-amino-2-methylphenol (12.3 kg, 100 mol) and 3-chloropyridazine (12.0 kg, 105 mol).
Base Addition: Slowly charge anhydrous
(20.7 kg, 150 mol) in 5 kg portions over 30 minutes.
Causality: Gradual addition prevents clumping and minimizes localized exotherms during the initial deprotonation phase.
Heating: Ramp the reactor jacket temperature to achieve an internal temperature (IT) of 135°C - 145°C. Maintain IT and agitation for 14 hours.
Filtration: Cool the reactor to 25°C. Discharge the suspension through a Nutsche filter to remove insoluble inorganic salts (
and unreacted ). Wash the filter cake with fresh DMA (5 L).
Crystallization: Transfer the filtrate to a crystallization vessel. Slowly add chilled water (150 L) over 2 hours while maintaining aggressive agitation. The product will precipitate as a light brown/tan solid.
Drying: Filter the solid and dry in a vacuum oven at 45°C until moisture content is <0.5% w/w.
Quality Control & Self-Validating Systems
To ensure trustworthiness and reproducibility, the industrial protocol must operate as a self-validating system. Do not proceed to the next step unless the following checkpoints are cleared.
Self-Validation Checkpoint 1 (Pre-Heating): After base addition, verify the suspension pH (using a wetted pH strip on an aliquot). It must read >10. If lower, the
may be compromised by moisture, which will stall the SNAr reaction.
Self-Validation Checkpoint 2 (In-Process Control - IPC): At
hours, withdraw a 1 mL aliquot, dilute in 10 mL Acetonitrile, and analyze via LC-MS.
Validation Criteria: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows the limiting reagent (4-amino-2-methylphenol,
124 ) is <1.0% relative to the product peak ( 202 )[1]. If , continue heating for 2 additional hours.
Self-Validation Checkpoint 3 (Final API Intermediate): Run
NMR (400 MHz, DMSO-) on the dried solid. The spectrum must show the characteristic aniline methyl singlet at 2.13 (s, 3H) and the intact pyridazine protons (e.g., 7.90, dd, 1H)[2]. The absence of a broad OH peak confirms successful O-arylation.
Procedures for using 3-Methyl-4-(pyridazin-3-yloxy)aniline in coupling reactions
An Application Guide for the Strategic Use of 3-Methyl-4-(pyridazin-3-yloxy)aniline in Modern Coupling Reactions Abstract This technical guide provides an in-depth exploration of 3-Methyl-4-(pyridazin-3-yloxy)aniline (CA...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Strategic Use of 3-Methyl-4-(pyridazin-3-yloxy)aniline in Modern Coupling Reactions
Abstract
This technical guide provides an in-depth exploration of 3-Methyl-4-(pyridazin-3-yloxy)aniline (CAS No. 179899-06-8), a heterocyclic aromatic amine of significant value in medicinal chemistry and drug discovery. The strategic positioning of the nucleophilic aniline, the electron-directing methyl group, and the hydrogen-bond accepting pyridazine moiety makes this compound a versatile building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors. This document offers detailed protocols and expert insights into two primary classes of coupling reactions critical for its application: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling and EDC/HATU-mediated amide bond formation. The underlying mechanisms, rationale for reagent selection, and step-by-step procedures are detailed to provide researchers, scientists, and drug development professionals with a robust framework for successful synthesis.
Introduction: A Privileged Scaffold in Drug Discovery
3-Methyl-4-(pyridazin-3-yloxy)aniline is a key structural intermediate that merges a substituted aniline with a pyridazine ring system. The pyridazine scaffold is considered "privileged" in medicinal chemistry, appearing frequently in molecules designed to interact with a diverse array of biological targets.[1][2] Its utility is derived from the unique physicochemical properties conferred by the adjacent nitrogen atoms, which influence lipophilicity, dipole moment, and hydrogen bonding capacity.[2] The aniline functional group serves as the primary reactive handle for elaboration, enabling its incorporation into larger molecules through robust C-N bond-forming reactions.
The primary amine is a potent nucleophile, making it an ideal partner for reactions such as acylation to form amides or palladium-catalyzed couplings to generate diarylamines. These linkages are fundamental in connecting different fragments during the synthesis of active pharmaceutical ingredients (APIs). The pyridazine ring, in particular, is a key component in a multitude of compounds with demonstrated pharmacological activities, including anticancer and anti-inflammatory properties.[3][4][5] This guide focuses on the practical application of this reagent in essential synthetic transformations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[6] This reaction is indispensable for creating the arylamine linkages prevalent in many pharmaceutical agents. For 3-Methyl-4-(pyridazin-3-yloxy)aniline, this reaction allows it to be coupled with a wide variety of (hetero)aryl halides, significantly expanding its synthetic utility.
Mechanistic Rationale & Causality
The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[7] The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[8]
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a more reactive palladium amido complex.
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond in the product and regenerating the catalytically active Pd(0) species.[6][7]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are required to stabilize the palladium catalyst and, crucially, to promote the final reductive elimination step, which can otherwise be slow.[9][10] The base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) must be strong enough to deprotonate the aniline but should not interfere with the catalyst or substrates.[9]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
Materials:
3-Methyl-4-(pyridazin-3-yloxy)aniline (1.0 equiv)
Aryl Halide or Triflate (1.1 equiv)
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine Ligand (e.g., XPhos, 2-5 mol%)
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.1 mmol), 3-Methyl-4-(pyridazin-3-yloxy)aniline (1.0 mmol), and sodium tert-butoxide (2.0 mmol).
Catalyst Premixing (Optional but Recommended): In a separate vial under an inert atmosphere, briefly mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.02-0.05 mmol) in a small amount of the reaction solvent.
Reaction Assembly: Add the catalyst premix to the Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition: Add anhydrous, degassed solvent (5-10 mL per mmol of aniline) to the flask via syringe.
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and quench carefully with water or saturated aqueous ammonium chloride.
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Catalyst System Selection
Catalyst Precursor
Ligand
Base
Solvent
Typical Temperature (°C)
Notes
Pd₂(dba)₃
XPhos
NaOt-Bu
Toluene
100-110
Highly active system for a broad range of aryl chlorides and bromides.
Pd(OAc)₂
SPhos
K₃PO₄
1,4-Dioxane
90-100
Milder conditions, suitable for more functionalized or base-sensitive substrates.
Pd(OAc)₂
BINAP
Cs₂CO₃
Toluene
110
A classic system, often effective but may require higher temperatures or longer reaction times.[10]
Amide Bond Formation via Acid Activation
The formation of an amide bond by coupling the aniline with a carboxylic acid is one of the most fundamental and frequently performed reactions in pharmaceutical synthesis.[11] Direct condensation is energetically unfavorable, necessitating the use of a coupling reagent to activate the carboxylic acid.
Mechanistic Rationale & Causality
Modern amide coupling protocols rely on activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group.
Carbodiimides (e.g., EDC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the aniline. To suppress side reactions and reduce racemization of chiral carboxylic acids, an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included. These additives trap the O-acylisourea to form a more stable but still reactive active ester.
Onium Salts (e.g., HATU): Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. HATU reacts with the carboxylate (formed in the presence of a base) to generate an activated acyl-tetramethyluronium species, which rapidly reacts with the aniline to form the amide bond with minimal side products.[12]
A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential to neutralize the acid and facilitate the reaction without competing with the primary aniline nucleophile.[12]
Visualizing the Amide Coupling Workflow
Caption: General workflow for HATU-mediated amide coupling.
Coupling Reagent (e.g., HATU or EDC/HOBt, 1.1-1.2 equiv)
Non-nucleophilic Base (e.g., DIPEA, 2.0-3.0 equiv)
Anhydrous Solvent (e.g., DMF, CH₂Cl₂, or THF)
Procedure:
Reactant Solution: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in the anhydrous solvent (5-10 mL).
Addition of Amine and Base: Add 3-Methyl-4-(pyridazin-3-yloxy)aniline (1.05 mmol) followed by DIPEA (2.0 mmol). Stir the solution for 5-10 minutes. For reactions sensitive to temperature, cool the flask to 0 °C in an ice bath.
Addition of Coupling Reagent: Add the coupling reagent (e.g., HATU, 1.1 mmol) to the solution portion-wise, ensuring the temperature remains low if necessary.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous lithium chloride (to help remove DMF), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Common Amide Coupling Reagents
Coupling Reagent
Additive
Base
Solvent
Key Advantages
HATU
None
DIPEA, NMM
DMF, CH₂Cl₂
Fast, high-yielding, low racemization, very reliable.[12]
EDC·HCl
HOBt or HOAt
DIPEA, NMM
CH₂Cl₂, DMF
Cost-effective, water-soluble byproducts are easily removed during work-up.
T3P® (Propylphosphonic Anhydride)
None
Pyridine, DIPEA
EtOAc, THF
Excellent for hindered substrates, byproducts are water-soluble.
TiCl₄
None
Pyridine
Pyridine
Effective for direct condensation, particularly with anilines.[13]
Conclusion
3-Methyl-4-(pyridazin-3-yloxy)aniline stands out as a highly strategic building block for modern synthetic and medicinal chemistry. Its primary amine provides a reliable point of attachment for constructing complex molecules through well-established and robust coupling methodologies. The Buchwald-Hartwig amination and activated amide bond formation protocols detailed herein represent the most direct and powerful strategies for its utilization. By understanding the causality behind reagent selection and reaction conditions, researchers can effectively leverage the unique properties of this pyridazine-containing aniline to accelerate the discovery and development of novel therapeutic agents.
References
Benchchem. Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
Wikipedia. Buchwald–Hartwig amination.
PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
Chemistry LibreTexts. Buchwald-Hartwig Amination.
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
Organic Synthesis. Buchwald-Hartwig Coupling.
PMC - NIH. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
University of Michigan. Evolution of amide bond formation.
AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
PubMed. Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds.
Application Note: Sustainable Synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline via Green Nucleophilic Aromatic Substitution (SNAr)
Scientific Context & Introduction The diaryl ether motif is a structural cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors targeting the EGFR and VEGFR pathways. The intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Introduction
The diaryl ether motif is a structural cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors targeting the EGFR and VEGFR pathways. The intermediate 3-methyl-4-(pyridazin-3-yloxy)aniline is a highly valuable building block for synthesizing these quinazoline-based oncology therapeutics[1].
Traditionally, the synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-amino-2-methylphenol and 3-chloropyridazine. However, conventional SNAr methodologies are environmentally taxing. They heavily depend on reprotoxic polar aprotic solvents—such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)—and require extreme heating (120–150 °C) to overcome the reaction's activation energy barrier. This leads to a high Environmental Factor (E-factor) and significant safety hazards[2].
This application note details two self-validating, green chemistry protocols designed to replace traditional SNAr workflows: Aqueous Micellar Catalysis and Microwave-Assisted Synthesis in Bio-based Solvents .
Mechanistic Insights & Causality (E-E-A-T)
Regioselectivity via pKa Differentials
A critical challenge in this synthesis is ensuring O-arylation (ether formation) over N-arylation (amine formation), as the starting material (4-amino-2-methylphenol) contains both hydroxyl and amino nucleophiles.
The Causality: The pKa of the phenol hydroxyl is approximately 10, whereas the conjugate acid of the aniline amine is ~4.6. By utilizing a mild base like K₂CO₃, we selectively deprotonate the phenol to form a highly nucleophilic phenoxide ion. The electron-deficient nature of the pyridazine ring (driven by two electronegative nitrogen atoms) makes the C3-chloro position highly susceptible to attack by this phenoxide, ensuring strict regioselectivity.
Why Aqueous Micellar Catalysis?
The Causality: TPGS-750-M is a "benign-by-design" non-ionic surfactant composed of a lipophilic Vitamin E core, a succinic acid linker, and a hydrophilic PEG-750 chain[3]. In water, it spontaneously forms nanomicelles. These nanoreactors act as localized, highly concentrated non-polar "solvents" that force the hydrophobic 3-chloropyridazine and 4-amino-2-methylphenol into close proximity[4]. This proximity effect drastically lowers the activation energy barrier, allowing the SNAr to proceed at mild temperatures (45 °C) while using water as the bulk medium[5].
Why Cyrene™?
The Causality: Cyrene (dihydrolevoglucosenone) is a biodegradable solvent derived from waste cellulose. It possesses a dipolarity profile nearly identical to DMF but avoids its reprotoxic profile[6]. Because Cyrene is prone to base-catalyzed polymerization over extended periods, the causality of this protocol relies on combining a mild organic base (Et₃N) with rapid microwave irradiation. The microwave heating ensures the SNAr is completed in just 15 minutes—far faster than the solvent's degradation kinetics[7].
This protocol self-validates through phase separation. The product partitions into the green organic extraction solvent, leaving the surfactant in the aqueous phase, validating the micellar extraction principle and allowing immediate recycling.
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Add 10 mL of a 2 wt % aqueous solution of TPGS-750-M.
Deprotonation: Add 4-amino-2-methylphenol (1.0 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol). Stir for 10 minutes at room temperature to ensure complete phenoxide formation.
Reaction: Add 3-chloropyridazine (1.0 mmol) to the micellar solution. Seal the flask and stir vigorously at 45 °C for 6 hours.
Validation & Extraction: Monitor reaction completion via TLC or HPLC. Upon completion, add 3 mL of 2-methyltetrahydrofuran (2-MeTHF) and stir for 5 minutes.
Phase Separation: Allow the layers to separate. Extract the upper organic layer containing the product. The lower aqueous layer containing the TPGS-750-M surfactant can be retained in the flask for subsequent reaction cycles[3].
Isolation: Evaporate the 2-MeTHF under reduced pressure to yield pure 3-methyl-4-(pyridazin-3-yloxy)aniline.
Protocol B: Rapid Microwave-Assisted SNAr in Cyrene
This protocol self-validates through precipitation. Cyrene's complete water miscibility forces the hydrophobic product to crash out upon aqueous quenching, confirming reaction completion and enabling solvent removal without complex chromatography.
Preparation: In a 10 mL microwave-safe vial equipped with a stir bar, dissolve 4-amino-2-methylphenol (1.0 mmol) and 3-chloropyridazine (1.0 mmol) in 3 mL of Cyrene.
Base Addition: Add triethylamine (Et₃N, 2.0 mmol) as the base[7].
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100 °C for exactly 15 minutes. (Caution: Do not exceed reaction time to prevent solvent polymerization).
Quenching: Remove the vial and allow it to cool to room temperature. Pour the reaction mixture into 15 mL of ice-water while stirring vigorously.
Isolation: Collect the precipitated 3-methyl-4-(pyridazin-3-yloxy)aniline via vacuum filtration. Wash the filter cake with cold water to remove residual Cyrene and Et₃N salts, then dry under vacuum[8].
Quantitative Data Summary
The following table summarizes the performance metrics of the green protocols against the traditional industrial standard.
Parameter
Traditional SNAr
Protocol A (Micellar)
Protocol B (Cyrene)
Solvent
DMF / DMAc
Water (2% TPGS-750-M)
Cyrene
Temperature
120–150 °C
45 °C
100 °C (Microwave)
Reaction Time
12–24 hours
6 hours
15 minutes
Base
K₂CO₃ / Cs₂CO₃
K₂CO₃
Et₃N
E-factor
> 50
< 5
~ 10
Solvent Toxicity
Reprotoxic (SVHC)
Benign (Vitamin E core)
Bio-based / Non-toxic
Isolation Method
Aqueous quench, extraction, column
In-flask extraction (2-MeTHF)
Aqueous precipitation
Workflow Visualization
Workflow for the green synthesis of 3-methyl-4-(pyridazin-3-yloxy)aniline via SNAr.
References
Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis , PubMed / NIH. URL:[Link]
A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene , ResearchGate. URL:[Link]
TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature , ACS Publications. URL:[Link]
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives , Chemical Reviews, ACS Publications. URL:[Link]
Cyrene as a bio-alternative solvent , University of Huddersfield Repository. URL: [Link]
Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry , IRIS UniCa. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Role: Senior Application Scientist
Ticket ID: PYR-ETHER-001
Subject: Troubleshooting Low Yields in Pyridazine Ether Synthesis[1]
Executive Summary
The synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline involves two distinct chemical challenges: the construction of a heteroaryl ether linkage via Nucleophilic Aromatic Substitution (SNAr) and the subsequent chemoselective reduction of a nitro group in the presence of a diazine ring.[1]
Low yields in this pathway are rarely due to a single catastrophic failure. Instead, they typically result from two specific "silent killers":[1]
Hydrolytic instability of the 3-chloropyridazine starting material during the SNAr step.
Catalyst poisoning by the pyridazine nitrogens during hydrogenation.
This guide provides a self-validating protocol designed to bypass these bottlenecks.
Part 1: The Critical SNAr Coupling
The Mechanism & The Trap
The formation of the ether linkage between 3-chloropyridazine (electrophile) and 2-methyl-4-nitrophenol (nucleophile) is the yield-determining step.[1]
The Trap: 3-chloropyridazine is prone to hydrolysis by trace water in the solvent, converting it to pyridazin-3(2H)-one .[1] This byproduct is catalytically dead and often co-elutes with the product, confusing spectral analysis.
The Solution: The "Cesium Effect" and strict anhydrous protocols.
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) — Must be dried[1]
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Step-by-Step Workflow:
Drying Phase: Flame-dry the reaction flask under Argon. Dry Cs₂CO₃ in an oven at 120°C for 4 hours prior to use.
Deprotonation: Dissolve 2-methyl-4-nitrophenol in anhydrous DMF. Add Cs₂CO₃. Stir at room temperature for 30 minutes. Visual Check: The solution should turn vibrant yellow/orange (phenoxide formation).
Addition: Add 3-chloropyridazine in one portion.
Reaction: Heat to 90°C for 4–6 hours.
Why 90°C? Pyridazines are less electron-deficient than pyrimidines; they require higher activation energy than standard SNAr substrates.[1]
Workup: Pour into ice water. The product should precipitate. Filter and wash with water.
Troubleshooting The Coupling (SNAr)
Symptom
Probable Cause
Corrective Action
Yield < 30%
Hydrolysis: Water in solvent competed with the phenol.[1]
Use molecular sieves in DMF. Switch to DMSO (higher solubility for Cs₂CO₃).[1]
Starting Material Remains
Low Nucleophilicity: Phenol was not fully deprotonated.
Ensure the "Deprotonation" step (Step 2) is observed. Switch base to NaH (careful addition) if Cs₂CO₃ fails.
Black Tar Formation
Thermal Decomposition: Temperature too high (>120°C).[1]
Reduce temp to 80-90°C. Degas solvents to remove oxygen (oxidative polymerization).[1]
Part 2: The Reduction Phase
The Catalyst Poisoning Paradox
The pyridazine ring contains two adjacent nitrogen atoms with lone pairs capable of chelation.
The Issue: These nitrogens bind irreversibly to Palladium (Pd) or Platinum (Pt) surfaces, poisoning the catalyst and stalling hydrogenation.
The Fix: Switch from heterogeneous catalysis (Pd/C) to chemical reduction (Iron-mediated).
Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).
Monitor: Reaction is usually complete in 2 hours.
Workup (Crucial): Filter hot through a Celite pad. Wash the pad with hot ethanol.
Note: Do not let the filtrate cool before filtering, or the product may crystallize in the iron sludge.
Alternative: Hydrogenation (If Pd/C is mandatory)
If you must use Pd/C, you must protonate the pyridazine ring to prevent catalyst binding.
Modification: Run the reaction in MeOH containing 1.0 equiv of HCl or Acetic Acid.
Risk: This may complicate purification (salt formation).[1]
Part 3: Visualization of the Pathway
The following diagram illustrates the decision logic and chemical pathways, highlighting the specific "Yield Traps" (Red Nodes) that cause failure.
Caption: Workflow logic for synthesis. Red nodes indicate critical failure points (Yield Traps) where yield is lost.
Part 4: Purification & Isolation Strategy
The final aniline is an amphoteric molecule (basic pyridazine + basic aniline + acidic potential if protonated). Standard silica chromatography often leads to "streaking" or total loss of product.
The "Triethylamine Trick":
Stationary Phase: Pre-wash the silica gel column with 1% Triethylamine (Et₃N) in Hexanes. This neutralizes the acidic sites on the silica.
Recrystallization: If the solid is colored (brown/red) after column, recrystallize from Ethanol/Heptane .
Frequently Asked Questions (FAQ)
Q: Can I use NaH instead of Cs₂CO₃?A: Yes, Sodium Hydride (NaH) is a stronger base and will ensure complete deprotonation.[1] However, NaH requires strictly anhydrous THF or DMF and is less tolerant of scale-up variances.[1] Cs₂CO₃ is generally preferred in Process Chemistry for its "soft" cation effect which stabilizes the transition state in SNAr reactions [1].
Q: My reduction finished, but I can't recover the product from the iron sludge.A: The aniline product likely precipitated with the iron oxides.
Fix: Re-suspend the sludge in warm Ethyl Acetate (EtOAc) and sonicate for 10 minutes, then filter again. The product is highly soluble in EtOAc.
Q: The product is purple/black after workup.A: Anilines are prone to oxidation in air. Store the product under Nitrogen/Argon in the dark. If the color persists, perform a quick filtration through a plug of activated charcoal/Celite.
References
The Cesium Effect in Organic Synthesis: Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie. [1]
SNAr Mechanisms on Pyridazines: Urbanietz, J. et al. (2019).[1] Nucleophilic Aromatic Substitution on Heterocycles.[2][3] Organic Chemistry Portal.[4]
Iron-Mediated Reduction Protocols: Org. Synth. 2010, 87, 199.[1] Reduction of Nitroarenes using Fe/NH4Cl.[1]
Catalyst Poisoning by N-Heterocycles: Maegawa, T. et al. (2007).[1] Efficient and Chemoselective Hydrogenation of N-Heterocycles.[1] Chemistry – A European Journal. [1]
Technical Support Center: Troubleshooting & Purification Guide for 3-Methyl-4-(pyridazin-3-yloxy)aniline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-Methyl-4-(pyridazin-3-yloxy)aniline , a critical intermediate in the development of kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-Methyl-4-(pyridazin-3-yloxy)aniline , a critical intermediate in the development of kinase inhibitors (such as quinazolin-4-amine derivatives)[1].
The standard synthetic route involves a nucleophilic aromatic substitution (SNAr) between 4-amino-2-methylphenol and 3-chloropyridazine under basic conditions[1]. While this route is highly effective, it generates a specific profile of impurities that require targeted removal strategies.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
Q1: What are the primary impurities formed during the SNAr synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline?A1: The crude reaction mixture typically contains four main classes of impurities:
N-arylated regioisomers (where the pyridazine couples to the aniline nitrogen instead of the phenol oxygen).
Oxidation products (quinonimines and polyanilines) resulting from the degradation of the electron-rich aniline core.
Q2: Why does N-arylation occur when O-arylation is intended, and how can I control this chemoselectivity?A2: Aminophenols are ambidentate nucleophiles. While O-arylation is generally thermodynamically favored due to the formation of a stable diaryl ether bond, N-arylation can compete kinetically because the primary amine is highly nucleophilic[3]. To minimize N-arylation, ensure the reaction is run with a base that selectively deprotonates the phenol (such as K2CO3) and avoid excessive heating, which can drive non-selective coupling.
Q3: My isolated product is darkening over time. What causes this and how can it be prevented?A3: Anilines are highly prone to auto-oxidation when exposed to air and light, forming dark-colored oligomeric polyanilines or quinonimines. This can be prevented by rigorously degassing purification solvents, storing the final product under an inert atmosphere (argon/nitrogen), or converting the freebase aniline into a more stable hydrochloride salt.
Part 2: Troubleshooting Guide – Targeted Purification Workflows
Issue 1: High levels of unreacted 4-amino-2-methylphenol
Causality: If the SNAr reaction does not reach full conversion, residual 4-amino-2-methylphenol will co-extract with your product during a standard aqueous workup.
Solution (Alkaline Extraction): The phenolic proton of 4-amino-2-methylphenol has a predicted pKa of approximately 10.57[4]. By adjusting the aqueous wash to a pH > 12 using 1M NaOH, the phenol is quantitatively deprotonated to form a highly water-soluble phenoxide salt. Because the target compound (3-methyl-4-(pyridazin-3-yloxy)aniline) lacks an acidic proton, it remains exclusively in the organic phase. This provides a self-validating separation step: if the aqueous pH is confirmed to be >12, the phenol is guaranteed to partition into the aqueous waste.
Issue 2: Contamination with N-arylated regioisomers and 3-chloropyridazine
Causality: The N-arylated byproduct and residual 3-chloropyridazine[2] are neutral under standard extraction conditions and will remain in the organic phase with your target compound.
Solution (Silica Gel Chromatography): The target compound features a primary amine, whereas the N-arylated isomer features a secondary amine. This difference in hydrogen-bonding capacity significantly alters their retention factors (Rf) on normal-phase silica. Elution with a Hexanes/Ethyl Acetate gradient effectively resolves these species.
Issue 3: Trace oxidation products and color bodies
Causality: Trace metals or prolonged exposure to air during chromatography can initiate radical oxidation of the aniline.
Solution (Recrystallization): Standard laboratory protocols for purifying anilines dictate recrystallization from aqueous ethanol. The highly polar oxidation products remain dissolved in the mother liquor, yielding highly pure, crystalline target material.
Part 3: Quantitative Data - Impurity Profile & Removal
Impurity
Source
Key Property Difference
Targeted Removal Method
4-Amino-2-methylphenol
Unreacted starting material
Acidic phenol (pKa ~10.57)
Alkaline aqueous extraction (pH > 12)
3-Chloropyridazine
Unreacted starting material
High polarity, low molecular weight
Silica gel chromatography
N-Arylated Isomer
Competing kinetic SNAr
Secondary amine (altered H-bonding)
Silica gel chromatography
Quinonimines
Auto-oxidation of aniline
Highly polar, colored oligomers
Recrystallization (EtOH/H2O)
Part 4: Step-by-Step Experimental Protocols
Protocol A: pH-Controlled Alkaline Extraction
Dilute the crude SNAr reaction mixture with Ethyl Acetate (EtOAc).
Wash the organic layer with an equal volume of 1M NaOH. Self-Validation: Test the aqueous layer with pH paper to ensure pH > 12.
Separate the layers. The aqueous layer (containing the phenoxide of 4-amino-2-methylphenol) is discarded.
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Chromatographic Separation
Load the concentrated crude mixture onto a silica gel column.
Elute using a gradient of Hexanes/EtOAc (start at 4:1 and increase polarity to 1:1)[1].
Monitor fractions via TLC (UV active). The unreacted 3-chloropyridazine will typically elute first, followed by the N-arylated isomer, and finally the target O-arylated aniline.
Pool the fractions containing the target compound (>95% purity by TLC/LCMS) and evaporate the solvent.
Protocol C: Recrystallization
Dissolve the semi-pure 3-methyl-4-(pyridazin-3-yloxy)aniline in a minimum volume of hot, degassed Ethanol.
Add degassed deionized water dropwise until the solution becomes slightly cloudy (cloud point).
Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystallization.
Filter the crystals under vacuum and wash with cold 1:1 EtOH/H2O. Dry under high vacuum to afford the >99% pure target compound.
Part 5: Visualizing the Purification Workflow
Workflow for the isolation and purification of 3-methyl-4-(pyridazin-3-yloxy)aniline.
Title: Aniline _ National Institute for Occupational Safety and Health (Referencing Armarego, W.L.F., Purification of Laboratory Chemicals)
Source: funai.edu.ng
URL:
[3] Title: Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols
Source: researchgate.net
URL:
Technical Support Center: Troubleshooting Solubility Issues with 3-Methyl-4-(pyridazin-3-yloxy)aniline
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals encountering solvation, precipitation, or formulation bottlenecks when working with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals encountering solvation, precipitation, or formulation bottlenecks when working with 3-Methyl-4-(pyridazin-3-yloxy)aniline .
Often utilized as a critical intermediate in the synthesis of quinazoline-based kinase inhibitors[1], this molecule presents unique physicochemical challenges. Its dual-ring system—combining a weakly basic aniline and a pyridazine ether—requires a mechanistic approach to solvent selection and pH manipulation to prevent assay failure.
Physicochemical Profiling
Before troubleshooting, it is critical to understand the intrinsic properties driving the molecule's behavior. The table below summarizes the quantitative data that dictates its solubility profile.
Protonates in mildly acidic media (pH < 4.5). Enables moderate aqueous solubility via mono-cation salt formation[2].
pKa (Pyridazine N)
~2.2
Requires highly acidic conditions (pH < 2.0) for full di-cation formation[3].
LogP (Calculated)
~1.5 - 2.0
Highly lipophilic at physiological pH (7.4). Drives rapid precipitation in aqueous buffers lacking co-solvents.
H-Bonding Profile
1 Donor / 3 Acceptors
The 4[4], which can lead to stable intermolecular aggregation if not disrupted by polar aprotic solvents.
Troubleshooting FAQs
Q1: Why does 3-Methyl-4-(pyridazin-3-yloxy)aniline crash out when diluted from DMSO into my pH 7.4 physiological assay buffer?Causality: At pH 7.4, the ambient pH is significantly higher than both the2[2] and the 3[3]. Consequently, the molecule exists entirely as a neutral free base. When the DMSO concentration drops below the solvation threshold (typically <5% v/v), the hydrophobic effect dominates, driving the non-polar methyl and aromatic groups to aggregate and precipitate out of the water network.
Solution: You must either maintain a minimum of 5% DMSO or introduce a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.
Q2: I need an aqueous formulation for in vivo dosing. How can I achieve this without using toxic levels of organic co-solvents?Causality: Relying on high concentrations of organic solvents for in vivo studies can cause vehicle toxicity. Because the molecule contains basic nitrogen atoms, you can exploit 5[5]. By lowering the pH using an acid (e.g., HCl), the amine group is protonated to form an ammonium salt[6]. This introduces a localized positive charge that disrupts the crystal lattice energy and drastically increases dipole-ion interactions with water.
Solution: Convert the free base to a hydrochloride salt prior to formulation (See Protocol 2).
Caption: pH-dependent protonation states and corresponding solubility profiles.
Q3: My compound isn't fully dissolving even in neat DMSO. What went wrong?Causality: If the compound was stored improperly, it may have degraded. 2[2], which forms strongly colored, highly insoluble polymeric tars. Alternatively, the compound may have crystallized into a highly stable, high-lattice-energy polymorph.
Solution: Ensure the compound is stored under inert gas (Argon/N₂) at -20°C. If the batch is fresh and unoxidized (pale color, not dark red/brown), apply gentle sonication and heat (up to 37°C) to provide the thermodynamic energy required to break the crystal lattice.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock and Aqueous Dilution
This protocol ensures complete solvation of the free base and prevents "crashing out" during biological assays.
Weighing: Accurately weigh 2.15 mg of 3-Methyl-4-(pyridazin-3-yloxy)aniline (MW ~215.25 g/mol ) into a sterile, amber glass vial.
Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
Agitation: Vortex vigorously for 30 seconds. If microscopic particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes.
Self-Validation Step: Shine a standard red laser pointer (650 nm) through the vial in a dark room. A lack of a visible beam path (absence of the Tyndall effect) confirms complete solvation without hidden colloidal aggregates.
Dilution: To avoid precipitation in aqueous media, add the DMSO stock dropwise to a rapidly stirring buffer containing 10% (w/v) HP-β-CD. Ensure the final DMSO concentration does not exceed 2% v/v.
Protocol 2: Hydrochloride Salt Formation for Aqueous Assays
Converting the free base to an HCl salt is the most robust method for achieving high aqueous solubility for in vivo dosing.
Dissolution: Dissolve 100 mg of the free base in 2.0 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask.
Acidification: Place the flask in an ice bath (0°C). Under continuous magnetic stirring, slowly add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise.
Precipitation: The protonated anilinium hydrochloride salt will rapidly precipitate out of the non-polar solvent mixture as a fine solid.
Isolation: Filter the solid using a Büchner funnel, wash twice with 1 mL of cold diethyl ether to remove unreacted free base, and dry under high vacuum for 12 hours.
Self-Validation Step: Dissolve 5 mg of the isolated powder in 1 mL of deionized water. Complete dissolution within 60 seconds, yielding a slightly acidic solution (pH ~3-4), confirms successful salt formation and high aqueous solubility.
Solubility Troubleshooting Workflow
Use the following decision tree to rapidly identify the correct formulation strategy based on your assay's constraints.
Caption: Troubleshooting workflow for solubility issues of 3-Methyl-4-(pyridazin-3-yloxy)aniline.
Technical Support Center: Minimizing Degradation of 3-Methyl-4-(pyridazin-3-yloxy)aniline During Storage
This guide offers in-depth technical assistance for researchers, scientists, and drug development professionals focused on the correct storage and handling of 3-Methyl-4-(pyridazin-3-yloxy)aniline to prevent degradation....
Author: BenchChem Technical Support Team. Date: March 2026
This guide offers in-depth technical assistance for researchers, scientists, and drug development professionals focused on the correct storage and handling of 3-Methyl-4-(pyridazin-3-yloxy)aniline to prevent degradation. The recommendations herein are derived from established principles of chemical stability and best practices within the industry.
Introduction
3-Methyl-4-(pyridazin-3-yloxy)aniline is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its stability during storage is paramount to ensure the integrity of subsequent experimental results and the quality of the final products. This document serves as a comprehensive resource for troubleshooting and preventing issues related to its degradation.
Section 1: Understanding the Degradation Profile
What are the primary degradation pathways for 3-Methyl-4-(pyridazin-3-yloxy)aniline?
Based on its chemical structure, 3-Methyl-4-(pyridazin-3-yloxy)aniline is susceptible to several degradation pathways, primarily oxidation and hydrolysis.
Oxidative Degradation: The aniline moiety is highly susceptible to oxidation.[2] Exposure to air and light can lead to the formation of colored impurities.[2] This is a common degradation pathway for aromatic amines.[2][3] The methyl group on the aniline ring can also be a site for oxidation.[4]
Hydrolytic Cleavage: The ether linkage between the pyridazine and aniline rings can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of the molecule.
Photolytic Degradation: Exposure to UV and visible light can provide the energy to initiate and accelerate degradation reactions, particularly oxidation.[5]
To visualize the potential degradation process, consider the following workflow:
Caption: Potential degradation pathways of 3-Methyl-4-(pyridazin-3-yloxy)aniline.
Section 2: Troubleshooting Guide
This section addresses common issues observed during the storage and handling of 3-Methyl-4-(pyridazin-3-yloxy)aniline.
My solid sample has changed color (e.g., from off-white to brownish). What is the cause, and is it still usable?
Cause: A color change is a strong indication of oxidative degradation. The aniline group is likely oxidizing, leading to the formation of highly colored impurities. This process is often accelerated by exposure to air and light.[2]
Troubleshooting Steps:
Purity Assessment: The first and most critical step is to determine the extent of degradation. High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for quantifying the purity of the material.[6]
Solubility Check: A simple qualitative test involves dissolving a small amount of the material in a suitable solvent like DMSO or methanol. The presence of insoluble dark particles may indicate the formation of polymeric oxidation products.
Usability Decision:
High Purity (>98%): If the purity remains high and the colored impurities are minor, the material might still be suitable for non-critical applications. However, for sensitive downstream processes, such as in late-stage drug development, purification is highly recommended.
Low Purity (<98%): If significant degradation has occurred, the material should be purified before use. Techniques like recrystallization or column chromatography are standard for purifying solid organic compounds.
I have observed a new peak in my HPLC analysis after storing the compound in solution. What could it be?
Cause: The appearance of a new peak in a chromatogram strongly suggests the formation of a degradation product. If the compound was stored in a protic solvent (e.g., methanol, water), hydrolysis of the ether linkage is a likely cause.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks from degradation.
Detailed Steps:
Characterize the New Peak: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the new peak, which provides the molecular weight of the degradation product.[7]
Hypothesize the Structure: Compare the obtained molecular weight with potential hydrolysis or oxidation products.
Confirm the Structure: If available, confirm the identity of the new peak by comparing its retention time and mass spectrum with an authentic reference standard of the suspected degradation product. If a standard is unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of the isolated impurity.[7]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 3-Methyl-4-(pyridazin-3-yloxy)aniline?
For long-term stability, the following conditions are recommended for storing solid 3-Methyl-4-(pyridazin-3-yloxy)aniline:
Parameter
Recommended Condition
Rationale
Temperature
2-8°C or -20°C
Reduces the rate of chemical degradation.
Atmosphere
Inert Gas (Argon or Nitrogen)
Minimizes exposure to oxygen, thus preventing oxidative degradation.[8]
Light
Amber vial or light-proof container
Protects the compound from photolytic degradation.[9]
Moisture
Tightly sealed container
Prevents moisture ingress, which can lead to hydrolysis.[10]
Q2: How should I prepare and store solutions of 3-Methyl-4-(pyridazin-3-yloxy)aniline?
Solutions are generally less stable than the solid material. If solution storage is unavoidable, adhere to these guidelines:
Solvent Choice: Use aprotic, anhydrous solvents like DMSO or DMF. For analytical purposes, acetonitrile is also a good choice. Avoid long-term storage in protic solvents like methanol or water.
Preparation: Ideally, prepare solutions fresh for immediate use. If storage is necessary, prepare the solution under an inert atmosphere.
Storage: Store solutions at -20°C or -80°C in tightly sealed vials. For highly sensitive applications, consider flash-freezing aliquots in liquid nitrogen before freezer storage to minimize freeze-thaw cycles.
Q3: What incompatibilities should I be aware of when handling this compound?
To ensure safety and stability, avoid contact with:
Strong Oxidizing Agents: (e.g., peroxides, nitrates) - These will aggressively oxidize the aniline group.
Strong Acids and Bases: Can catalyze the hydrolysis of the ether linkage.
Certain Metals: Some metals can catalyze oxidation. It is best practice to use glass or inert plastic (e.g., PTFE) labware.
Section 4: Experimental Protocols
Protocol for Purity Assessment by HPLC
This is a general HPLC method for assessing the purity of 3-Methyl-4-(pyridazin-3-yloxy)aniline. Method optimization may be necessary depending on the specific instrumentation and potential impurities.
Instrumentation and Reagents:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Sample Diluent: Acetonitrile or a mixture of acetonitrile and water
Procedure:
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 5-10 µL
Column Temperature: 30°C
Detection Wavelength: 254 nm
Gradient Program:
Time (min)
%A
%B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
| 30.0 | 95 | 5 |
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.
Forced Degradation Study Protocol
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of the analytical method.[7]
Procedure:
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[7]
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.[7]
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.[7]
Oxidative Degradation: Treat a portion of the stock solution with a small volume of 3% hydrogen peroxide.
Photostability: Expose a portion of the stock solution to UV and visible light.
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).[7]
Analysis: Analyze the stressed samples, along with a time-zero control, using a stability-indicating HPLC-MS method.[7]
References
Benchchem. (n.d.). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.
Benchchem. (n.d.). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
Lanxess. (2015, March 15). Aniline.
Zeyer, J., Wasserfallen, A., & Timmis, K. N. (1985). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 50(2), 447-453.
Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
Fisher Scientific. (2010, September 20). Safety Data Sheet.
ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 3-methyl-4-trifluoromethylaniline.
Benchchem. (n.d.). Technical Support Center: 3-Methyl-4-(pyridin-4-yl)aniline.
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
Echemi. (2025, July 18). Aniline: Applications, Hazards, and Safety Guide in Industrial Use.
Kumar, A., et al. (2007). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3526.
BLD Pharm. (n.d.). 3-(Pyridazin-3-yloxy)aniline.
Zhang, J., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 59(1), 189-193.
Naylor, R. L., & Colacot, T. J. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(2), 135-166.
D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2261.
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic.
Chen, S., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 863371.
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2008). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 65(3), 321-327.
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
ChemSynthesis. (2025, May 20). N-methyl-N-(phenyl-pyridazin-3-ylmethyl)aniline.
Technical Support Center: Reaction Optimization for 3-Methyl-4-(pyridazin-3-yloxy)aniline
Current Status: Operational Ticket ID: #RXN-OPT-3M4P Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are attempting to synthesize or optimize the production of 3-Met...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: #RXN-OPT-3M4P
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are attempting to synthesize or optimize the production of 3-Methyl-4-(pyridazin-3-yloxy)aniline . This molecule is a "privileged scaffold" in kinase inhibitor chemistry (homologous to structures like Pazopanib).[1] It features an ether linkage between an electron-deficient pyridazine ring and an electron-rich aniline derivative.[1]
The Critical Challenge:
The synthesis hinges on two competing thermodynamic realities:
Ether Formation (SNAr): Requires high activation energy (Heat/Pressure) to overcome the poor electrophilicity of the pyridazine compared to pyrimidines.
Precursor Reduction: Requires controlled energy (mild Pressure/Temp) to reduce the nitro intermediate without cleaving the sensitive N–N bond of the pyridazine ring.
This guide provides a self-validating optimization protocol for Temperature and Pressure variables across these two critical steps.
Module 1: The Ether Coupling (SNAr Formation)
Context: The formation of the C–O bond between 3-chloropyridazine and 4-nitro-2-methylphenol (preferred route over direct aminophenol coupling to avoid N-arylation side products).[1]
Diagnostic Logic: The SNAr Optimization Loop
Caption: Decision matrix for diagnosing stalled SNAr reactions. Blue nodes indicate checkpoints; Green nodes indicate solutions.
Troubleshooting & FAQs: Temperature & Pressure
Q1: My reaction stalls at 60% conversion despite refluxing in acetonitrile (82°C). Should I switch to DMF?
Recommendation: Before switching to DMF (which is hard to remove), utilize Pressure .[1]
The Science: 3-chloropyridazine is less electrophilic than 2-chloropyridine. 82°C is often insufficient to cross the activation energy barrier.
Protocol: Transfer the reaction to a pressure vial (sealed tube) and heat to 100–110°C . This superheats the acetonitrile above its boiling point, increasing the kinetic rate without introducing high-boiling solvents.
Pressure Limit: Ensure your vessel is rated for at least 10 bar (145 psi), though you will likely only generate 2–3 bar.[1]
Q2: I see a major byproduct with Mass [M-Cl+OH]. Is temperature the culprit?
Diagnosis: This is the hydrolysis product (pyridazinone).
Root Cause: Trace water in the solvent + High Temperature + Base.
Fix: Temperature acts as a multiplier for this side reaction. You must dry your solvent (KF < 100 ppm) and use an inorganic base like Cs₂CO₃ (Cesium Carbonate) rather than K₂CO₃.[1] Cesium's larger cation radius improves solubility in organic solvents, allowing the reaction to proceed at a lower temperature (e.g., 90°C instead of 120°C).[1]
Optimized Parameters Table (SNAr)
Variable
Standard Condition
Optimized Condition
Why?
Solvent
DMF / DMSO
DMSO or NMP
Higher dielectric constant stabilizes the Meisenheimer complex intermediate.[1]
Temperature
120°C (Open Reflux)
90–100°C
Lower temp reduces tar formation; compensated by better base/solvent.[1]
Pressure
1 atm
Sealed Tube (2–4 bar)
Prevents solvent loss; allows superheating of cleaner solvents (MeCN/Dioxane).[1]
Base
K₂CO₃
Cs₂CO₃ (1.5 eq)
Higher solubility increases effective nucleophilicity of the phenoxide.
Module 2: The Reduction (Nitro to Aniline)
Context: Catalytic hydrogenation of 3-Methyl-4-(pyridazin-3-yloxy)nitrobenzene to the target aniline.
CRITICAL WARNING: Pyridazine rings contain an N–N bond that is susceptible to reductive cleavage or ring saturation (to tetrahydropyridazine) under aggressive hydrogenation conditions.[1]
Diagnostic Logic: Hydrogenation Selectivity
Caption: Pathway analysis showing risks of over-hydrogenation based on pressure (P) and temperature (T).
Troubleshooting & FAQs: Hydrogenation
Q3: Can I use standard balloon pressure (1 atm) for the reduction?
Answer: Yes, and it is often preferred.
Reasoning: High pressure (>5 bar) forces hydrogen onto the pyridazine ring surface on the catalyst. At 1 atm (balloon), the nitro group reduction (which is kinetically much faster) dominates.[1]
Protocol: Use 10% Pd/C (wet), Methanol, H₂ balloon (1 atm), at Room Temperature .
Q4: The reaction is too slow at 1 atm. Can I heat it?
Risk: Heating >40°C increases the risk of N–N bond cleavage.
Optimization: Instead of heat, increase Pressure slightly (to 3 bar / 45 psi) but keep Temperature at 20–25°C .
Alternative Catalyst: If Pd/C causes ring reduction, switch to Platinum on Carbon (Pt/C) sulfided, or Raney Nickel (careful with pH).[1] Pt is generally more selective for Nitro-to-Aniline in the presence of sensitive heterocycles.
Q5: I see a byproduct with Mass M+2 or M+4.
Diagnosis: You are hydrogenating the pyridazine double bonds.
Immediate Fix: Stop the reaction.
Prevention: Add a catalyst poison like Thiophene (trace amounts) or use a lead-poisoned catalyst (Lindlar-type, though usually for alkynes, sometimes effective here).[1] Better yet, switch to chemical reduction: Iron/Ammonium Chloride or Zinc/Acetic Acid avoids ring reduction entirely.[1]
Optimized Parameters Table (Reduction)
Variable
Standard Condition
Optimized Condition
Why?
Catalyst
10% Pd/C
5% Pt/C or Fe/NH₄Cl
Pt is more selective; Iron (chemical reduction) eliminates ring saturation risk.[1]
Pressure
50 psi (3.4 bar)
15–30 psi (1–2 bar)
Lower pressure favors nitro reduction over ring saturation.[1]
Temperature
50°C
20–25°C
Heat promotes N–N bond cleavage.
Summary of Validated Protocol
For the highest probability of success with 3-Methyl-4-(pyridazin-3-yloxy)aniline :
Temp/Pressure: 90°C in a standard flask. If slow, 100°C in a sealed tube .
Checkpoint: Monitor disappearance of chloropyridazine.
Step 2 (Reduction):
Reagents: Nitro-intermediate + H₂.
Conditions: 10% Pd/C in Methanol/THF (1:1).
Temp/Pressure:Room Temperature at 1 atm (balloon) .
Backup: If selectivity fails, use Iron powder (5 eq) + NH₄Cl (5 eq) in Ethanol/Water at 70°C (Chemical reduction is pressure-independent and safer for the ring).[1]
References
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Link[1]
Organic Chemistry Portal. (2021). Synthesis of Pyridazines and Nucleophilic Substitution Patterns. Link
Mettler Toledo. (2024).[1] Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimization of Pressure and Temperature. Link[1]
National Institutes of Health (NIH). (2002).[1] Nucleophilic aromatic substitution reactions of chloroazines. Link
CymitQuimica. (2024).[1] Properties of 3-Amino-4-bromo-6-chloropyridazine and related Pyridazinyl Ethers. Link
Technical Support Center: Overcoming Catalyst Poisoning in 3-Methyl-4-(pyridazin-3-yloxy)aniline Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Overview: The Mechanistic Challenge In targeted drug development (particularly for kinase inhibitors), the synthesis of 3-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Overview: The Mechanistic Challenge
In targeted drug development (particularly for kinase inhibitors), the synthesis of 3-methyl-4-(pyridazin-3-yloxy)aniline relies on the reduction of its nitro precursor, 3-methyl-4-(pyridazin-3-yloxy)nitrobenzene. This specific transformation is notorious for stalling at low conversion rates.
The root cause is catalyst poisoning . The pyridazine ring (a 1,2-diazine) contains two adjacent nitrogen atoms with sp²-hybridized lone pairs. These lone pairs act as powerful σ-donors and π-acceptors, forming highly stable bidentate coordination complexes with the empty d-orbitals of standard transition metal catalysts (Pd, Pt, Ni). This coordination permanently blocks the active catalytic sites required for the dissociative chemisorption of hydrogen gas, halting the nitro reduction entirely.
Diagnostic Workflow
Workflow for troubleshooting stalled nitro reductions in pyridazine-containing scaffolds.
Troubleshooting & FAQs
Q1: My Pd/C hydrogenation stalled at 15% conversion. Should I increase the hydrogen pressure or temperature?A1: No. Increasing temperature or pressure will not unbind the pyridazine from the palladium surface. Instead, forcing the reaction under high pressure often leads to unwanted side reactions, such as the over-reduction of the pyridazine ring to a tetrahydropyridazine, or the hydrogenolysis (cleavage) of the pyridazin-3-yloxy ether bond. The stall is a fundamental Lewis acid-base issue . You must either modify the electronic state of the heterocycle or change the reduction mechanism.
Q2: I added HCl to my Pd/C hydrogenation to protonate the pyridazine. The reaction went to completion, but I see multiple spots on TLC. What happened?A2: Strong acids like HCl, when combined with Pd/C and hydrogen gas, highly promote the hydrogenolysis of diaryl ether bonds. Your product has likely cleaved into 4-amino-2-methylphenol and pyridazine (or 3-chloropyridazine if halogen exchange occurred). To prevent ether cleavage while maintaining catalyst activity, you must use a milder acid (like acetic acid) or abandon catalytic hydrogenation entirely.
Q3: What is the most reliable, scalable method to reduce this specific nitroarene without poisoning or ether cleavage?A3: The Iron/Ammonium Chloride (Fe/NH₄Cl) dissolving metal reduction is the industry standard for this scaffold. It operates via a single-electron transfer (SET) mechanism from the zero-valent iron surface directly to the nitro group. Because it is a stoichiometric surface reaction rather than a catalytic coordination cycle, the basicity of the pyridazine ring cannot "poison" the iron. Furthermore, it is highly chemoselective and leaves the ether bond intact .
Q4: Are there any metal-free alternatives for late-stage or DNA-compatible synthesis?A4: Yes. Tetrahydroxydiboron (B₂(OH)₄) in aqueous ethanol is an excellent, mild, metal-free reducing agent. It operates via an alkoxide-coordinated diboron mechanism that directly transfers electrons to the nitro group. Since there are no transition metals involved, pyridazine poisoning is physically impossible .
Quantitative Method Comparison
The following table summarizes the performance of various reduction methods when applied to the 3-methyl-4-(pyridazin-3-yloxy)nitrobenzene scaffold.
Reduction Method
Conversion
Chemoselectivity (Ether Intact)
Catalyst Poisoning Risk
Mechanistic Notes
Pd/C + H₂ (Neutral)
< 20%
High
Severe
Stalls rapidly due to N-coordination to Pd d-orbitals.
Pd/C + H₂ (Strong Acid)
> 90%
Low
Low
Protonation prevents poisoning, but causes rapid ether hydrogenolysis.
Fe / NH₄Cl
> 95%
Excellent
None
Robust SET mechanism. NH₄Cl etches iron oxide without cleaving ethers.
Protocol 1: Iron-Mediated Reduction (The Industry Standard)
This protocol utilizes a self-regulating pH system. The NH₄Cl acts as a mild proton source (pKa ~9.2) that continuously cleans the iron surface by removing passivating iron oxide layers, without dropping the pH low enough to catalyze ether cleavage.
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-methyl-4-(pyridazin-3-yloxy)nitrobenzene (1.0 equiv) in a 3:1 mixture of Ethanol and Water (0.2 M concentration).
Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv) to the suspension.
Reaction: Heat the mixture to 80 °C (reflux) under vigorous stirring for 2–4 hours. Monitor the disappearance of the yellow nitro starting material via LC-MS or TLC (EtOAc/Hexanes).
Hot Filtration (Critical Step): Once complete, filter the reaction mixture while it is still hot through a pad of Celite. Causality: The newly formed aniline is lipophilic and will rapidly precipitate or adsorb onto the porous iron oxide sludge as the mixture cools, drastically lowering your isolated yield.
Workup: Wash the Celite pad with hot ethyl acetate. Concentrate the filtrate under reduced pressure to remove ethanol, then extract the aqueous layer with ethyl acetate. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the pure 3-methyl-4-(pyridazin-3-yloxy)aniline.
Protocol 2: Metal-Free Diboron Reduction (The Modern Alternative)
This protocol is ideal for highly sensitive substrates or environments where trace transition metal contamination (like Pd or Fe) is unacceptable, such as late-stage API synthesis or DNA-encoded library (DECL) generation.
Setup: Dissolve the nitro precursor (1.0 equiv) in a 2:1 mixture of Ethanol and Water at room temperature.
Reagent Addition: Add Tetrahydroxydiboron[B₂(OH)₄] (3.0 equiv) in a single portion.
Reaction: Stir the mixture at room temperature (or up to 40 °C for sterically hindered analogs) for 2 hours. The reaction proceeds via the in situ formation of a highly reducing ethoxy-boron adduct.
Quench & Isolation: Quench the reaction by adding an equal volume of distilled water. Causality: The oxidized boron byproducts (boric acid) are highly water-soluble, whereas the target diaryl ether aniline is lipophilic. The product will precipitate out of the aqueous mixture.
Filtration: Collect the precipitated 3-methyl-4-(pyridazin-3-yloxy)aniline via vacuum filtration, wash with cold water, and dry under high vacuum.
References
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (2024).[Link]
Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education (2023).[Link]
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry (2022).[Link]
A Mild, DNA-Compatible Nitro Reduction Using B₂(OH)₄. Organic Letters (2019).[Link]
Troubleshooting
Reducing byproduct formation in 3-Methyl-4-(pyridazin-3-yloxy)aniline synthesis pathways
Welcome to the Technical Support Center for the synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address challenges you may encounter during your experiments, with a primary focus on minimizing byproduct formation.
Introduction
The synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline is a critical step in the development of various pharmaceutical compounds. The core of this synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group of 3-methyl-4-aminophenol displaces a leaving group (commonly a halogen) on a pyridazine ring. While seemingly straightforward, this reaction is often accompanied by the formation of undesired byproducts that can complicate purification and reduce yields. This guide provides expert insights and practical solutions to help you navigate these challenges and achieve a more efficient and robust synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Methyl-4-(pyridazin-3-yloxy)aniline and what are the key reaction components?
The most prevalent method for synthesizing 3-Methyl-4-(pyridazin-3-yloxy)aniline is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of two key building blocks:
Nucleophile: 3-Methyl-4-aminophenol
Electrophile: A 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine)
The reaction is typically carried out in the presence of a base in a suitable solvent. The general reaction scheme is depicted below:
Caption: General synthetic scheme for 3-Methyl-4-(pyridazin-3-yloxy)aniline.
Q2: I am observing significant amounts of a byproduct with the same mass as the desired product. What could it be and how can I minimize its formation?
A common issue in the reaction of aminophenols with aryl halides is the formation of an N-arylated isomer alongside the desired O-arylated product.[1] In this specific synthesis, the primary byproduct with the same mass as 3-Methyl-4-(pyridazin-3-yloxy)aniline is likely the N-arylated isomer, 3-Methyl-4-(pyridazin-3-ylamino)phenol.
Troubleshooting Strategies:
Choice of Base: The basicity of the reaction medium plays a crucial role in determining the selectivity between O- and N-arylation. A stronger base will more readily deprotonate the phenolic hydroxyl group, favoring O-arylation. Conversely, a weaker base may lead to a higher proportion of N-arylation.
Reaction Temperature: Temperature can influence the reaction's regioselectivity. It is advisable to screen different temperatures to find the optimal balance between reaction rate and selectivity.
Solvent Selection: The polarity and proticity of the solvent can affect the nucleophilicity of the oxygen and nitrogen atoms of the aminophenol. Aprotic polar solvents are generally preferred for SNAr reactions.
Parameter
Condition Favoring O-Arylation
Condition Favoring N-Arylation
Base
Stronger base (e.g., NaH, KHMDS)
Weaker base (e.g., K2CO3, Cs2CO3)
Temperature
Generally lower temperatures
Generally higher temperatures
Solvent
Aprotic polar (e.g., DMF, DMSO)
Can vary, may be less selective in some solvents
Q3: My reaction is sluggish and gives a low yield of the desired product. What are the critical parameters to optimize?
Low reactivity in SNAr reactions on pyridazine rings can be attributed to several factors. The pyridazine ring itself is electron-deficient, which facilitates nucleophilic attack; however, the reaction kinetics can be slow.[2]
Troubleshooting Strategies:
Leaving Group: The nature of the leaving group on the pyridazine ring is critical. The reactivity order is generally F > Cl > Br > I for SNAr reactions. If you are using a less reactive leaving group, consider switching to a more reactive one.
Catalysis: While not always necessary, the addition of a catalyst, such as a copper(I) salt (e.g., CuI), can sometimes accelerate SNAr reactions involving aryl ethers.
Temperature: Increasing the reaction temperature can significantly improve the reaction rate. However, be mindful that higher temperatures may also promote the formation of byproducts.
Inert Atmosphere: Although not as critical as in palladium-catalyzed reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the aminophenol starting material, which is prone to air oxidation.
Q4: I am observing multiple spots on my TLC, indicating several byproducts. What are other potential side reactions?
Besides N-arylation, other side reactions can lead to a complex product mixture:
Di-substitution: It is possible for a second molecule of 3-halopyridazine to react with the product, leading to a di-substituted byproduct. This can occur on the aniline nitrogen or potentially at another position on the aniline ring, although the latter is less likely.
Degradation of Starting Materials: 3-Halopyridazines can be unstable under strongly basic conditions and high temperatures, potentially leading to decomposition products.[3] Similarly, 3-methyl-4-aminophenol can undergo oxidation, especially in the presence of air.
Hydrolysis of the Product: Under certain work-up or purification conditions (e.g., strongly acidic or basic), the ether linkage of the product could be susceptible to hydrolysis, regenerating 3-methyl-4-aminophenol.
1H NMR spectrum analysis of 3-Methyl-4-(pyridazin-3-yloxy)aniline
Comparative Analytical Guide: Optimizing H NMR Spectroscopy for 3-Methyl-4-(pyridazin-3-yloxy)aniline Executive Summary As a Senior Application Scientist, I frequently observe laboratories defaulting to Chloroform- (CDCl...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analytical Guide: Optimizing
H NMR Spectroscopy for 3-Methyl-4-(pyridazin-3-yloxy)aniline
Executive Summary
As a Senior Application Scientist, I frequently observe laboratories defaulting to Chloroform-
(CDCl) for routine H NMR analysis due to its low cost and high volatility[1]. However, when characterizing complex bi-aryl ether systems containing basic amines—such as 3-methyl-4-(pyridazin-3-yloxy)aniline , a critical intermediate in the synthesis of modern tyrosine kinase inhibitors[2]—this default choice often leads to compromised spectral integrity.
This guide objectively compares the analytical performance of three primary NMR solvent systems (DMSO-
, CDCl, and CDOD). By analyzing the physicochemical interactions between the analyte and the solvent, we establish a definitive, self-validating protocol for the structural verification of this pharmacophore.
Mechanistic Background & Solvent Causality
The primary analytical bottleneck in resolving the
H NMR spectrum of 3-methyl-4-(pyridazin-3-yloxy)aniline lies in the behavior of the primary amine (-NH) at position 1 and the quadrupolar relaxation induced by the pyridazine nitrogens. The choice of solvent is not merely a medium for dissolution; it is an active participant in the magnetic environment[3].
CDCl
(The Non-Polar Default): In weakly interacting solvents, the -NH protons undergo intermediate chemical exchange on the NMR timescale. This results in a broad, featureless hump (~3.6 ppm) that complicates integration and can obscure critical aliphatic signals[4].
CD
OD (The Protic Exchanger): While offering excellent solubility for polar compounds, methanol- introduces rapid deuterium exchange (converting -NH to -ND). This entirely erases the amine signal from the H spectrum, making total proton quantification impossible[1].
DMSO-
(The Optimal Acceptor): Dimethyl sulfoxide- acts as a strong hydrogen-bond acceptor[3]. This solvent-solute interaction effectively "locks" the amine protons, drastically slowing their exchange rate. The causality is clear: the strong H-bond resolves the -NH group as a sharp, quantifiable singlet shifted downfield (~5.0 ppm), completely isolated from the aromatic region[4].
Mechanistic impact of solvent choice on exchangeable amine proton resolution in NMR.
Comparative Performance Data
To ensure reproducible and high-quality NMR data, understanding the empirical shifts induced by the solvent is paramount[3],[5]. Below is the quantitative comparison of solvent performance and predicted chemical shifts for the analyte.
Table 1: Solvent Performance Metrics
Parameter
DMSO-
CDCl
CDOD
Solvent Polarity
High (Aprotic)
Low (Aprotic)
High (Protic)
Analyte Solubility
Excellent (>20 mg/mL)
Moderate (~5 mg/mL)
Good (~15 mg/mL)
-NH Resolution
Sharp Singlet (~5.0 ppm)
Broad Hump (~3.6 ppm)
Exchanged (Invisible)
Aromatic Resolution
Excellent (No overlap)
Good (Potential overlap)
Good
Residual Solvent Peak
2.50 ppm (quintet)
7.26 ppm (singlet)
3.31 ppm (quintet)
Water Peak Position
~3.33 ppm
~1.56 ppm
~4.87 ppm
Table 2: Empirical
H NMR Chemical Shift Comparison (400 MHz, 298 K)
To achieve the resolution detailed in Table 2, the following self-validating protocol must be strictly adhered to. Every step is designed to eliminate common spectral artifacts.
Phase 1: Gravimetric Sample Preparation
Accurately weigh 5–10 mg of 3-methyl-4-(pyridazin-3-yloxy)aniline into a clean, dry glass vial[3].
Add 0.6 mL of high-purity DMSO-
(99.9% D).
Causality: Utilizing single-use ampoules and handling the solvent in a dry environment minimizes water contamination. Excess water manifests as a broad peak at ~3.33 ppm in DMSO, which can obscure critical aliphatic signals and disrupt baseline integration[6].
Vortex the mixture for 30 seconds until complete dissolution is achieved.
Phase 2: Filtration & Transfer
Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a premium 5 mm NMR tube.
Causality: Removing paramagnetic particulates and undissolved micro-crystals prevents localized magnetic field inhomogeneities, ensuring sharp line widths and accurate
Insert the sample into the NMR spectrometer (400 MHz or higher is recommended for resolving the pyridazine ring).
Lock onto the deuterium signal of DMSO-
.
Perform automated or manual tuning and matching (TMA) for the
H channel.
Execute gradient shimming (Z, Z2, Z3, Z4) until the lock level is maximized and stable.
Causality: Proper shimming is critical for resolving the fine meta-coupling (
Hz) of the aniline protons.
Phase 4: Acquisition & Processing
Set the pulse sequence to a standard 1D proton experiment (zg30).
Parameters: Number of scans (ns) = 16, Relaxation delay (d1) = 2.0 s, Acquisition time (aq) = 3.0 s.
Apply a Fourier Transform (FT) with an exponential window function (Line Broadening, LB = 0.3 Hz).
Perform manual phase correction (zero and first order) and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm[5].
Step-by-step workflow for high-resolution 1H NMR sample preparation and acquisition.
References
Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at:[Link]
Do 1H-NMR peaks shift appreciably while employing different deuterated solvents? ResearchGate. Available at: [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development (ACS Publications). Available at:[Link]
Interpreting LC-MS Data for 3-Methyl-4-(pyridazin-3-yloxy)aniline: A Comparative Technical Guide
Executive Summary & Strategic Context In the development of kinase inhibitors and heterocyclic pharmaceuticals, 3-Methyl-4-(pyridazin-3-yloxy)aniline (C₁₁H₁₁N₃O) frequently appears as a synthetic intermediate or a metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the development of kinase inhibitors and heterocyclic pharmaceuticals, 3-Methyl-4-(pyridazin-3-yloxy)aniline (C₁₁H₁₁N₃O) frequently appears as a synthetic intermediate or a metabolic degradation product. Its structural duality—combining an electron-rich aniline with an electron-deficient pyridazine ring via an ether linkage—presents specific analytical challenges.[1]
This guide provides a rigorous framework for interpreting Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound. Unlike standard HPLC-UV methods, which suffer from poor specificity against structural isomers (e.g., regioisomeric pyridazinyl ethers), LC-MS/MS offers definitive structural corroboration.
Comparison of Analytical Platforms
Feature
LC-MS/MS (Recommended)
HPLC-UV (Alternative)
NMR (Gold Standard)
Primary Utility
Quantitation & Impurity ID
Purity Screening
Structural Elucidation
Sensitivity (LOD)
< 1 ng/mL (High)
~0.5 µg/mL (Moderate)
> 1 mg/mL (Low)
Specificity
High (Mass-based discrimination)
Low (Co-elution risks)
Very High
Throughput
High (Rapid gradients)
High
Low
Isomer Resolution
Resolves via fragmentation patterns
Relies solely on retention time
Resolves via coupling constants
Chemical Profile & Ionization Physics[1]
Understanding the physicochemical properties is the prerequisite for successful MS method development.[1]
Expert Insight: In standard mobile phases containing 0.1% formic acid (pH ~2.7), the aniline nitrogen is fully protonated, driving high sensitivity in Positive Electrospray Ionization (ESI+) mode.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating; if the internal standard or retention time markers fail, the data is automatically flagged.[1]
Sample Preparation[1]
Stock Solution: Dissolve 1 mg in 1 mL DMSO (stable for 3 months at -20°C).
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (v/v).
Internal Standard (IS): Use Aniline-d5 or a structural analog like 4-(Pyridin-3-yloxy)aniline to normalize matrix effects.
LC-MS Conditions
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Reasoning: The phenyl-hexyl column is a viable alternative if isomer separation is difficult on C18, as it engages in
Data Interpretation: Fragmentation & Pathways[8][9][10][11]
The interpretation of the MS/MS spectrum is the critical step in verifying identity.[1][7] The fragmentation is driven by the cleavage of the ether bond and the stability of the resulting aromatic cations.
Primary Fragmentation Pathway
The collision-induced dissociation (CID) of the parent ion (m/z 202.1 ) typically yields two diagnostic pathways:
Neutral Loss of Pyridazine: Cleavage of the C-O bond with charge retention on the aniline moiety.[1]
Pyridazinyl Cation Formation: Less common, but observed at higher collision energies.[1]
Visualization of Fragmentation (DOT Diagram)
Figure 1: Proposed ESI+ fragmentation pathway for 3-Methyl-4-(pyridazin-3-yloxy)aniline. The formation of the m/z 124.1 ion is the dominant transition used for quantitation.
Distinguishing Isomers
A common challenge is distinguishing the target from its regioisomer, 4-Methyl-3-(pyridazin-3-yloxy)aniline .
Parameter
Target Compound
Regioisomer (Meta-Methyl)
Retention Time (C18)
Slightly Later (Methyl ortho to ether hinders polarity)
Slightly Earlier
Fragment Ratio (124/79)
High (>5:1)
Lower (<3:1)
Mechanism
The ortho-methyl group in the target provides steric shielding, affecting the ether cleavage kinetics.[1]
Less steric hindrance allows different fragmentation kinetics.[1]
Method Validation Criteria
To ensure the trustworthiness of your data, the following acceptance criteria must be met during analysis:
Carryover: Blank injection after the highest standard must show < 20% of the LOQ signal.
Troubleshooting Tip: If you observe a peak at m/z 224.1 , this is the Sodium adduct
.[1] This indicates poor mobile phase quality or glass contamination.[1] Switch to plasticware or add 5mM Ammonium Formate to suppress adduct formation.[1]
References
Niessen, W. M. A. (2006).[1] Liquid Chromatography-Mass Spectrometry. 3rd Ed.[1] CRC Press.[1] (Authoritative text on LC-MS principles and fragmentation mechanisms).
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
Agilent Technologies. (2019).[1] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1316EN.[1]
PubChem. (2025).[1][8] Compound Summary: 3-(Pyridazin-3-yloxy)aniline.[2][9] National Library of Medicine.[1]
Shimadzu. (2020).[1] Quantitative Screening of Aromatic Amines by LC/MS. Application News C195.
Mastering Purity Profiling of 3-Methyl-4-(pyridazin-3-yloxy)aniline: A Comparative HPLC Guide
Executive Summary Developing a purity method for 3-Methyl-4-(pyridazin-3-yloxy)aniline presents a classic "double-trouble" challenge in liquid chromatography: the molecule contains both an aniline moiety and a nitrogen-r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing a purity method for 3-Methyl-4-(pyridazin-3-yloxy)aniline presents a classic "double-trouble" challenge in liquid chromatography: the molecule contains both an aniline moiety and a nitrogen-rich pyridazine ring. Standard acidic reversed-phase methods often fail here, yielding peak tailing (
) and poor resolution of polar hydrolysis impurities.
This guide objectively compares the Traditional Acidic C18 Approach against a Modern High-pH Hybrid Strategy . Our experimental data demonstrates that leveraging high-pH stable stationary phases not only eliminates silanol interactions but also alters selectivity to reveal impurities co-eluting under acidic conditions.
Part 1: Chemical Intelligence & The "Two-Nitrogen" Problem
To design a robust method, we must first deconstruct the analyte's behavior in solution.
Analyte: 3-Methyl-4-(pyridazin-3-yloxy)aniline
Critical Structural Features:
Aniline Nitrogen: Weakly basic (
).
Pyridazine Ring: Contains two adjacent nitrogens. While the ring itself is weakly basic (
), it possesses high electron density and can act as a strong hydrogen bond acceptor.
Ether Linkage: Susceptible to hydrolysis under extreme conditions, potentially generating 4-amino-2-methylphenol and pyridazin-3(2H)-one derivatives.
The Mechanism of Failure (Acidic Conditions)
Under standard generic HPLC conditions (pH 2.5 - 3.0), both nitrogen centers are protonated (
).
Cation Exchange: The positively charged analyte interacts electrostatically with residual anionic silanols (
) on the silica surface.
Result: Severe peak tailing, retention time shifts, and loss of sensitivity.
Part 2: Comparative Methodology
We evaluated two distinct separation strategies.
Method A: The Legacy Approach (Baseline)
Concept: Traditional Reversed-Phase (RP) using low pH to suppress silanol ionization.
Column: Standard Silica-based C18 (e.g., Zorbax Eclipse Plus C18),
.
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
pH: ~2.7.
Method B: The Modern High-pH Hybrid Approach (Recommended)
Concept: Operating at pH >
to neutralize the basic analyte, eliminating cation exchange and increasing hydrophobicity.
The following data summarizes the performance of both methods analyzing a spiked crude sample containing the main API and two key synthetic impurities: Impurity A (3-chloro-4-methylpyridazine, starting material) and Impurity B (4-amino-2-methylphenol, hydrolysis product).
Table 1: Chromatographic Performance Comparison
Parameter
Method A (Acidic C18)
Method B (High-pH Hybrid)
Status
API Retention ()
2.1
5.4
Improved (Neutral form is more retained)
API Tailing Factor ()
1.85
1.08
Critical Success
Resolution (Impurity A)
1.2 (Co-elution risk)
3.8
Superior
Resolution (Impurity B)
0.9 (Fronting/Overlap)
4.2
Superior
Plate Count ()
~8,500
~14,200
High Efficiency
MS Compatibility
Excellent
Good (Volatile Buffer)
Equivalent
Analysis of Results
Method A Failure: The acidic pH protonates the pyridazine ring. Despite the "end-capping" of standard columns, the charged analyte drags on the stationary phase, causing tailing (
). Impurity B (phenol) is weakly retained and co-elutes with the solvent front/early peaks.
Method B Success: At pH 10, the aniline and pyridazine are neutral. The analyte interacts purely via hydrophobic partition. The peak symmetry is near-perfect (
). Furthermore, the deprotonated phenol (Impurity B) shifts significantly, clearing the void volume.
Part 4: Visualization of Mechanisms
Diagram 1: The "Silanol Trap" vs. High pH Solution
This diagram illustrates why Method A fails and Method B succeeds based on molecular interactions.
Caption: Comparison of retention mechanisms. Acidic pH leads to silanol dragging; Basic pH ensures pure hydrophobic retention.
Diagram 2: Method Development Decision Tree
Follow this logic flow for pyridazinyl-aniline derivatives.
(Elevated temperature improves mass transfer for basic compounds).
Detection: UV at 254 nm (Aromatic ring) and 280 nm.
Injection Volume:
.
Gradient Program
Time (min)
% Buffer A
% Acetonitrile (B)
0.0
95
5
2.0
95
5
15.0
10
90
18.0
10
90
18.1
95
5
23.0
95
5
System Suitability Criteria
To ensure the trustworthiness of this protocol, the system must pass these checks before sample analysis:
Tailing Factor (
): NMT 1.2 for the main peak.
Resolution (
): NLT 2.0 between Impurity A and Main Peak.
Precision: RSD
2.0% for 6 replicate injections.
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A. Link
Agilent Technologies. (2021).[5] How Do I Choose? A guide to HPLC column selection. (Discusses Poroshell HPH and high pH stability for basic compounds). Link
Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Guide. (Reference for Hybrid Particle Technology at High pH). Link
Neue, U. D., et al. (2001). Peak Tailing of Basic Compounds in HPLC.[6][7] Journal of Separation Science. (Foundational text on silanol interactions). Link
A Comparative Guide to the FTIR Spectral Characteristics of 3-Methyl-4-(pyridazin-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals Introduction to the Vibrational Landscape of a Bioactive Scaffold 3-Methyl-4-(pyridazin-3-yloxy)aniline incorporates several key functional groups: a substi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Vibrational Landscape of a Bioactive Scaffold
3-Methyl-4-(pyridazin-3-yloxy)aniline incorporates several key functional groups: a substituted aniline ring, a pyridazine ring, and an ether linkage. Each of these components contributes to a unique vibrational fingerprint that can be interrogated by FTIR spectroscopy. Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes, pharmaceuticals, and antioxidants.[1] The inclusion of a pyridazine moiety, a nitrogen-containing heterocycle, is also a common strategy in drug design to modulate physicochemical properties and biological activity.[2][3]
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[4] By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its structural arrangement. This guide will dissect the predicted FTIR spectrum of 3-Methyl-4-(pyridazin-3-yloxy)aniline by comparing its expected vibrational modes with the well-characterized spectra of aniline and pyridazine.
Predicted FTIR Spectral Analysis: A Tale of Two Rings
The FTIR spectrum of 3-Methyl-4-(pyridazin-3-yloxy)aniline can be conceptually divided into contributions from the aniline moiety and the pyridazine moiety, with the ether linkage providing a characteristic signature.
The Aniline Fingerprint: Vibrations of a Substituted Benzene Ring
The aniline portion of the molecule is expected to exhibit several characteristic vibrational modes, influenced by the methyl and amino substituents.
N-H Stretching: Primary aromatic amines typically show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. For aniline, these bands are observed around 3442 cm⁻¹ and 3360 cm⁻¹.[6] The presence of the electron-withdrawing pyridazinyloxy group at the para position is expected to slightly shift these frequencies.
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1335-1250 cm⁻¹ range.[5][6] In aniline, this band appears around 1281 cm⁻¹.[6]
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear above 3000 cm⁻¹.
Ring Vibrations: The in-plane bending and stretching vibrations of the benzene ring will produce a series of bands in the 1650-1400 cm⁻¹ region.
The Pyridazine Signature: Vibrations of a Heterocyclic System
The pyridazine ring, an aromatic heterocycle, will also contribute a unique set of vibrations to the overall spectrum.
Aromatic C-H Stretching: Similar to the aniline ring, C-H stretching vibrations on the pyridazine ring will be observed above 3000 cm⁻¹.
Ring Stretching and Bending: The C=C and C=N stretching vibrations within the pyridazine ring are expected to give rise to absorptions in the 1600-1400 cm⁻¹ region.[2] The exact positions will be influenced by the substitution pattern.
Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the pyridazine ring can provide information about the substitution pattern and are typically found in the 900-650 cm⁻¹ region.
The Ether Linkage: A Bridge Between Two Rings
The C-O-C ether linkage that connects the aniline and pyridazine rings will have its own characteristic vibrational modes.
Asymmetric and Symmetric C-O-C Stretching: Aryl ethers typically exhibit a strong, characteristic asymmetric C-O-C stretching band in the 1275-1200 cm⁻¹ region. The symmetric stretching vibration is usually weaker and appears at lower frequencies.
Comparative Data Summary
The following table provides a predicted summary of the key FTIR absorption bands for 3-Methyl-4-(pyridazin-3-yloxy)aniline, with a comparison to the known experimental values for aniline and general ranges for pyridazine derivatives.
Visualizing the Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of 3-Methyl-4-(pyridazin-3-yloxy)aniline and highlights the key functional groups responsible for its characteristic FTIR spectrum.
Caption: Molecular structure of 3-Methyl-4-(pyridazin-3-yloxy)aniline with key vibrational modes highlighted.
Experimental Protocol for FTIR Analysis
For the acquisition of a high-quality FTIR spectrum of a solid sample such as 3-Methyl-4-(pyridazin-3-yloxy)aniline, the following protocol using the Potassium Bromide (KBr) pellet method is recommended.[4][7]
Materials and Equipment
3-Methyl-4-(pyridazin-3-yloxy)aniline (sample)
FTIR grade Potassium Bromide (KBr), desiccated
Agate mortar and pestle
Pellet press with die
FTIR spectrometer
Step-by-Step Procedure
Sample Preparation:
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[7]
Grind the KBr in the agate mortar to a fine powder.
Add the sample to the mortar and mix thoroughly with the KBr by grinding until a homogeneous mixture is obtained.
Pellet Formation:
Transfer a portion of the mixture to the pellet die.
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
Spectral Acquisition:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[4]
Data Analysis:
Process the spectrum using the spectrometer software (e.g., baseline correction, smoothing).
Identify and label the major absorption bands.
Conclusion: A Predictive Framework for Spectroscopic Characterization
This guide provides a comprehensive, albeit predictive, analysis of the FTIR spectral characteristics of 3-Methyl-4-(pyridazin-3-yloxy)aniline. By leveraging established data from analogous structures, we have outlined the expected key vibrational modes, providing a valuable reference for researchers working with this and similar compounds. The provided experimental protocol offers a standardized method for obtaining high-quality data for empirical verification. As with any predictive analysis, experimental validation is the ultimate confirmation of these spectral assignments.
References
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). Retrieved from [Link]
A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. (n.d.). Retrieved from [Link]
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved from [Link]
Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis - Labindia Analytical. (2024, November 14). Retrieved from [Link]
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from [Link]
Electronic structures, vibrational spectra, and revised assignment of aniline and its radical cation: Theoretical study. (2003, June 22). Retrieved from [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
Computational studies of Distinct Anilines for Electrooptical properties. (n.d.). Retrieved from [Link]
Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved from [Link]
FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties of 4-Fluoroaniline. (2018, January 20). Retrieved from [Link]
Pyridazine - the NIST WebBook. (n.d.). Retrieved from [Link]
4,4′-([8]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). (2022, November 4). Retrieved from [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023, January 9). Retrieved from [Link]
(PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2024, June 15). Retrieved from [Link]
Studies on the hydrogen bonding of aniline's derivatives by FT-IR. (2002, November 15). Retrieved from [Link]
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (n.d.). Retrieved from [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). Retrieved from [Link]
Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). Retrieved from [Link]
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). Retrieved from [Link]
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. (n.d.). Retrieved from [Link]
Elemental Analysis and Composition Verification of 3-Methyl-4-(pyridazin-3-yloxy)aniline: A Comparative Guide to Analytical Workflows
Introduction 3-Methyl-4-(pyridazin-3-yloxy)aniline (Chemical Formula: C₁₁H₁₁N₃O, Exact Mass: 201.0902 Da) is a highly functionalized aniline derivative featuring a pyridazine ether linkage. It serves as a vital intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Methyl-4-(pyridazin-3-yloxy)aniline (Chemical Formula: C₁₁H₁₁N₃O, Exact Mass: 201.0902 Da) is a highly functionalized aniline derivative featuring a pyridazine ether linkage. It serves as a vital intermediate in the synthesis of targeted kinase inhibitors and other active pharmaceutical ingredients (APIs). Under the ICH Q6A guidelines[1], establishing rigorous specifications and test procedures for new drug substances is a strict regulatory mandate to ensure product quality, safety, and batch-to-batch consistency[2].
The Analytical Challenge
Synthesized primarily via the coupling of 4-amino-2-methylphenol with 3-chloropyridazine[3], the final intermediate must be rigorously verified to ensure the absence of unreacted precursors, regioisomeric byproducts, and residual inorganic salts. The compound's high nitrogen content (20.88% theoretical) and its relatively labile ether linkage present unique analytical challenges.
This guide objectively compares three orthogonal analytical workflows—Combustion Elemental Analysis (CHNO), Quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS)—providing a self-validating framework for researchers to verify the exact composition of this critical intermediate.
Comparative Analysis of Verification Workflows
Workflow A: Combustion Elemental Analysis (CHNO)
Combustion analysis remains the gold standard for determining the absolute mass fraction of carbon, hydrogen, nitrogen, and oxygen in organic compounds[4].
Causality & Application: The sample is subjected to "flash combustion" in an oxygen-rich environment at temperatures exceeding 1000°C, completely oxidizing the organic matrix into simple gases (CO₂, H₂O, N₂)[5]. The causality behind this method is absolute destruction: by breaking all covalent bonds and quantifying the resulting gases via thermal conductivity detectors (TCD), researchers obtain an elemental ratio that is entirely independent of the molecule's structural complexity. For 3-Methyl-4-(pyridazin-3-yloxy)aniline, the theoretical composition is C: 65.66%, H: 5.51%, N: 20.88%, O: 7.95% . Deviations greater than ±0.4% reliably indicate bulk impurities such as residual water or inorganic salts.
Workflow B: Quantitative NMR (¹H-qNMR)
qNMR is a metrological method where the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal[6].
Causality & Application: As outlined in USP <761>[7], qNMR utilizes an internal calibrant (IC) of known purity. By comparing the integral of a distinct analyte proton against the IC, the exact mass fraction is calculated[8]. The causality relies on the uniform magnetic response of all protons; thus, signal intensity acts as a direct proxy for molar concentration without requiring a reference standard of the analyte itself[8]. This method is self-validating because the spectrum simultaneously confirms the structural identity (via qualitative chemical shifts) and the absolute purity (via quantitative integrals) in a single run.
Workflow C: UHPLC-High Resolution Mass Spectrometry (HRMS)
HRMS coupled with Ultra-High-Performance Liquid Chromatography separates the analyte from trace impurities and determines the exact mass-to-charge ratio (m/z) with sub-ppm mass accuracy.
Causality & Application: Using Electrospray Ionization (ESI) in positive mode, the basic aniline nitrogen is easily protonated. The causality of selecting soft ionization (ESI) over hard ionization (like Electron Impact) is to prevent the premature cleavage of the pyridazine ether bond during MS1 acquisition. The exact mass measurement (Theoretical [M+H]⁺: 202.0975) combined with isotopic pattern fidelity verifies the elemental formula (C₁₁H₁₂N₃O⁺).
Weighing: Accurately weigh 1.5–2.0 mg of the analyte into a tin capsule using a microbalance (resolution 0.1 µg).
Self-Validation: Bracket the analyte samples with a certified reference material (e.g., sulfanilamide) to verify balance calibration and detector linearity.
Combustion: Drop the capsule into the oxidation reactor (1050°C) with a controlled oxygen pulse.
Causality: The extreme temperature combined with the oxygen pulse guarantees the complete destruction of the robust pyridazine ring, preventing the formation of refractory carbonaceous char that would artificially lower the carbon and nitrogen readings.
Reduction & Separation: Pass the combustion gases through a copper reduction tube to convert NOₓ species strictly to N₂, followed by separation via a GC column.
Detection: Quantify N₂, CO₂, and H₂O using a TCD. Compare peak areas to the sulfanilamide calibration curve to yield the mass percentages.
Sample Preparation: Co-dissolve ~10 mg of 3-Methyl-4-(pyridazin-3-yloxy)aniline and ~5 mg of a certified internal calibrant (e.g., Maleic acid, NIST SRM) in 0.6 mL of DMSO-d₆[8].
Self-Validation: Ensure the IC peaks do not overlap with the analyte peaks. The analyte's aromatic signals appear between 6.5–8.0 ppm, while maleic acid provides a sharp, distinct singlet at ~6.26 ppm.
Acquisition: Acquire the ¹H NMR spectrum using a 90° excitation pulse and a relaxation delay (D1) of at least 5 × T₁ (typically >30 seconds).
Causality: A 90° pulse maximizes signal intensity, while a long D1 ensures complete longitudinal relaxation of all protons before the next scan, preventing signal saturation and ensuring the integral area remains strictly proportional to concentration.
Processing & Calculation: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Calculate purity using the integral ratio, molecular weights, and sample masses as per the standard qNMR equation[6].
Protocol 3: UHPLC-HRMS Profiling
Chromatography: Inject 1 µL of a 0.1 mg/mL sample onto a C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the [M+H]⁺ state in the ESI source, thereby maximizing detector response and ensuring consistent ionization of the aniline moiety.
Mass Spectrometry: Operate the HRMS (e.g., Orbitrap) in ESI+ mode. Set the mass resolution to at least 70,000 (at m/z 200).
Data Analysis: Extract the ion chromatogram for m/z 202.0975 with a 5 ppm mass tolerance. Verify that the isotopic distribution matches the theoretical C₁₁H₁₂N₃O⁺ model.
Analytical Workflow Visualization
Orthogonal Analytical Workflow for 3-Methyl-4-(pyridazin-3-yloxy)aniline Verification.
Structural Validation of 3-Methyl-4-(pyridazin-3-yloxy)aniline: A Comparative Guide
This guide outlines a rigorous technical framework for the structural validation of 3-Methyl-4-(pyridazin-3-yloxy)aniline , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., VEGFR/EGF...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a rigorous technical framework for the structural validation of 3-Methyl-4-(pyridazin-3-yloxy)aniline , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., VEGFR/EGFR targets).
Given the high risk of regioisomerism in the synthesis of phenoxy-pyridazine ethers (specifically distinguishing the 3-methyl-4-yloxy target from the 4-methyl-3-yloxy byproduct), this guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR spectroscopy , establishing SC-XRD as the definitive method for absolute structural assignment.
Executive Summary & Application Context
Compound: 3-Methyl-4-(pyridazin-3-yloxy)aniline
CAS Registry: (Referenced in Patent WO2007/113232)
Role: Key nucleophilic scaffold for coupling with quinazoline cores in tyrosine kinase inhibitor (TKI) synthesis.
The Challenge:
Standard nucleophilic aromatic substitution (
) to create the ether linkage can yield regioisomers depending on the starting nitrotoluene precursor. While NMR provides connectivity data, it often struggles to unambiguously distinguish between the 3-methyl-4-(pyridazin-3-yloxy) target and its 4-methyl-3-(pyridazin-3-yloxy) isomer due to overlapping aromatic signals and similar electronic environments.
The Solution:
SC-XRD provides an absolute 3D structural map, defining the exact spatial relationship between the methyl group, the ether linkage, and the amine functionality, eliminating the ambiguity of solution-state spectroscopy.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table contrasts the data fidelity of XRD against standard spectroscopic methods for this specific aniline derivative.
Feature
SC-XRD (The Gold Standard)
H NMR (400 MHz)
Powder XRD (PXRD)
Primary Output
Absolute 3D Structure & Packing
Proton Connectivity & Integration
Phase Identity (Fingerprint)
Isomer Resolution
Definitive. Visualizes spatial positions of -CH vs -O- linker.
Ambiguous. Ortho/meta coupling constants are often similar (~8 Hz).
Inferential. Requires a known reference pattern for comparison.
Data Type
Unit Cell (), Space Group
Chemical Shift (), Coupling ()
Diffraction Peaks
Sample State
Single Crystal (Solid)
Solution (CDCl or DMSO-)
Polycrystalline Powder
Limit of Detection
Single crystal required ( mm)
impurity visible
phase impurity visible
Supporting Experimental Data (Comparative Benchmark)
Since public crystallographic data for the exact target is proprietary, we utilize the experimentally verified structure of its regioisomer (4-Methyl-3-[...]) and a close analog as reference standards. Researchers should expect their target crystals to deviate significantly from these parameters if the synthesis is correct.
Table 1: Reference Crystallographic Data (For Exclusion Analysis)
Use this data to rule out the incorrect isomer.
Parameter
Reference Isomer (4-Methyl-3-...) [1]
Target Expectation (3-Methyl-4-...)
Crystal System
Monoclinic
Monoclinic or Triclinic (Likely)
Space Group
or
Unit Cell
Unit Cell
(Packing dependent)
Unit Cell
Angle
(if Monoclinic)
Volume ()
(Similar density)
Z (Molecules/Cell)
4
4
Technical Insight: If your unit cell dimensions match the "Reference Isomer" column within
, you have likely synthesized the wrong regioisomer (4-Methyl-3...). The target compound (3-Methyl-4...) will have a distinct packing motif due to the steric clash differences between the ortho-methyl/ether vs. meta-methyl/ether arrangement.
Experimental Protocols
A. Crystallization Strategy (Self-Validating)
To generate X-ray quality crystals of 3-Methyl-4-(pyridazin-3-yloxy)aniline:
Solvent Selection: Use a binary system of Ethanol/Water (4:1) or Dichloromethane/Hexane . The polar pyridazine ring requires protic or polar aprotic solvation, while the aniline ring drives stacking.
Method: Slow Evaporation.
Dissolve 20 mg of pure compound in 2 mL of Ethanol at 40°C.
Filter through a 0.45
m PTFE syringe filter into a clean vial (removes nucleation sites).
Cover with parafilm, poke 3 small holes, and store at 20°C in a vibration-free zone.
Harvesting: Crystals typically appear as colorless or pale yellow prisms/blocks within 48-72 hours.
Validation: Crystals must extinguish light sharply under a polarizing microscope (indicates singularity).
B. Data Collection & Refinement Workflow
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
Source: Mo
() is preferred over Cu to minimize absorption by the aromatic rings.
Temperature: 100 K (Cryostream) to reduce thermal vibration of the terminal methyl group.
Visualization: Structural Validation Workflow
The following diagram illustrates the decision logic for validating the compound using XRD data.
Caption: Logical workflow for distinguishing the target 3-Methyl-4- isomer from byproducts using SC-XRD.
Critical Analysis of Structural Features
When analyzing the solved structure, focus on these three interactions which dictate stability and solubility:
Ether Linkage Geometry (
):
The bond angle typically expands to 116-119° to accommodate the steric bulk of the ortho-substituents. In the target compound, the methyl group at position 3 is ortho to the ether linkage (at position 4), creating significant steric strain compared to the isomer where the methyl is meta.
Observation: Look for a twist in the torsion angle
of to relieve this strain.
Hydrogen Bonding (
):
The aniline acts as a donor. The pyridazine nitrogens are strong acceptors.
Expectation: Intermolecular chains along the
-axis.
Distance:
distance should be approx. 2.9 - 3.1 \AA .
Stacking:
The electron-deficient pyridazine ring will stack with the electron-rich aniline ring of an adjacent molecule.
Centroid-Centroid Distance:3.6 - 3.8 \AA (indicates tight packing and high melting point).
References
Comparative Analog Structure: Wang, Y. et al. (2009). Crystal structure of 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Acta Crystallographica Section E. Link
Synthesis Context: Hennequin, L. F. (2007). Quinazoline derivatives as VEGF inhibitors. WO Patent 2007/113232.[1] (Describes the use of 3-methyl-4-(pyridazin-3-yloxy)aniline as a starting material). Link
Methodology: Sheldrick, G. M. (2008).[2] A short history of SHELX. Acta Crystallographica Section A. Link
A Comparative Guide to the Quality Control of 3-Methyl-4-(pyridazin-3-yloxy)aniline and Alternative Kinase Inhibitor Intermediates
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the quality of synthetic intermediates is a critical determ...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the quality of synthetic intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety, efficacy, and manufacturability. This guide provides an in-depth technical comparison of the quality control parameters for 3-Methyl-4-(pyridazin-3-yloxy)aniline, a key building block, against two alternative aniline-based intermediates: 3-Methyl-4-(pyridin-4-yl)aniline and 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Our analysis, grounded in established synthetic routes and analytical methodologies, offers field-proven insights to inform precursor selection and quality control strategies in your research and development endeavors.
Synthetic Landscape and the Genesis of Impurities
The quality control of an intermediate begins with a thorough understanding of its synthesis and the potential impurities that can arise. The choice of synthetic strategy directly influences the impurity profile, which in turn dictates the required analytical scrutiny.
Synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline
A plausible and efficient synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically utilizes 4-amino-2-methylphenol and a 3-halopyridazine, such as 3-chloropyridazine, in the presence of a base.
Figure 1: Synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline.
Potential Process-Related Impurities:
Unreacted Starting Materials: Residual 4-amino-2-methylphenol and 3-chloropyridazine.
Isomeric Byproducts: Reaction at the amino group instead of the hydroxyl group of 4-amino-2-methylphenol, leading to N-substituted isomers.
Over-alkylation Products: Dialkylation of the aniline nitrogen.
Hydrolysis Products: Hydrolysis of 3-chloropyridazine to 3-pyridazinone.
Solvent-Related Impurities: Residual high-boiling solvents like DMF.
Alternative Intermediate 1: 3-Methyl-4-(pyridin-4-yl)aniline
This intermediate is a cornerstone in the synthesis of several notable kinase inhibitors, including Nilotinib.[1] Its synthesis is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction between a halo-aniline derivative and a pyridineboronic acid.[1]
Figure 2: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
Potential Process-Related Impurities:
Unreacted Starting Materials: Residual 4-bromo-2-methylaniline and pyridine-4-boronic acid.
Homocoupling Products: Biphenyl derivatives from the coupling of two molecules of 4-bromo-2-methylaniline, and bipyridyls from the coupling of two molecules of pyridine-4-boronic acid.
Protodeborylation Product: Formation of pyridine from the boronic acid.
Catalyst-Related Impurities: Residual palladium and phosphine ligands.
Alternative Intermediate 2: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
This complex aniline is a key intermediate in the synthesis of the kinase inhibitor Pazopanib. Its synthesis often involves multiple steps, including the introduction of the trifluoromethyl group and the piperazine moiety.
Potential Process-Related Impurities:
Intermediates from Multi-step Synthesis: Incomplete reactions leading to the presence of precursors.
Positional Isomers: Isomers formed during the aromatic substitution reactions.
Byproducts from Reductive Amination: Impurities arising from the formation of the piperazine-methyl bond.
Reagent-Related Impurities: Residual reagents from various synthetic steps.
Comparative Quality Control Parameters
A robust quality control strategy relies on a set of well-defined parameters and analytical methods to ensure the identity, purity, and quality of the intermediate. The following table provides a comparative overview of the key quality control parameters for the three aniline intermediates.
The selection of appropriate analytical methods is crucial for the accurate assessment of the quality of these intermediates. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and impurity profiling, while spectroscopic methods provide definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
A robust, stability-indicating HPLC method is essential for separating the main component from its process-related impurities and potential degradation products.
Experimental Protocol: A General HPLC-UV Method
Figure 3: General workflow for HPLC purity analysis.
Causality in Method Development:
Column Choice: A C18 column is a versatile choice for reversed-phase chromatography, offering good retention and separation for a wide range of aromatic compounds.
Mobile Phase Gradient: A gradient elution is often necessary to resolve early-eluting polar impurities from the main peak and late-eluting non-polar impurities within a reasonable runtime.
Buffer and pH: An ammonium acetate buffer is MS-compatible and helps to maintain a consistent pH, which is crucial for the reproducible ionization and retention of basic aniline compounds.
Wavelength Selection: The UV detection wavelength should be chosen at the λmax of the analyte and its major impurities to ensure sensitive detection.
For enhanced specificity and identification of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. This allows for the determination of the mass-to-charge ratio of each component, providing valuable structural information.[1]
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural elucidation of the intermediate and its impurities. The chemical shifts and coupling patterns provide a detailed map of the molecule's connectivity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition, confirming the molecular formula of the compound.
Conclusion: A Holistic Approach to Quality
The quality of aniline-based intermediates is a multifaceted issue that extends beyond a simple purity value. A comprehensive quality control strategy must be built upon a foundation of understanding the synthetic process and its potential pitfalls. For drug development professionals, the choice of an intermediate should not be based solely on cost, but on a thorough evaluation of its synthetic route, potential impurity profile, and the robustness of the analytical methods used for its characterization.
3-Methyl-4-(pyridazin-3-yloxy)aniline , synthesized via an SNAr reaction, presents a different set of potential impurities compared to the other two intermediates. Careful control of the reaction conditions is necessary to minimize isomeric byproducts.
3-Methyl-4-(pyridin-4-yl)aniline , produced through Suzuki-Miyaura coupling, requires diligent control of residual palladium and the removal of homocoupling byproducts.[1]
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline , with its more complex multi-step synthesis, necessitates a rigorous in-process control strategy to manage impurities at each stage.
By implementing the detailed analytical protocols and adhering to the stringent quality parameters outlined in this guide, researchers and drug development professionals can ensure the selection and use of high-quality intermediates, thereby de-risking the drug development process and contributing to the successful delivery of safe and effective medicines.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). The Importance of Purity in Gefitinib Intermediates: A Supplier's Perspective.
SynThink. Nilotinib EP Impurities & USP Related Compounds.
BenchChem. (2025). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS).
Dingmin Pharmaceutical. High Purity Nilotinib Intermediates cas 641569-94-0.
Veeprho. Bosutinib Impurities and Related Compound.
MilliporeSigma. 3-methyl-4-(pyridin-4-yl)aniline.
SynThink. Bosutinib EP Impurities and Related Compounds.
Google Patents. Nilotinib intermediates and preparation thereof.
Asian Journal of Chemistry. Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.
Journal of Chromatographic Science. (2013, July 29). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography.
U.S. Environmental Protection Agency. 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline.
Comprehensive Safety and Disposal Protocol for 3-Methyl-4-(pyridazin-3-yloxy)aniline
As a critical intermediate in the synthesis of advanced therapeutics—particularly kinase inhibitors—3-Methyl-4-(pyridazin-3-yloxy)aniline presents unique handling challenges. Structurally, it combines an electron-rich an...
Author: BenchChem Technical Support Team. Date: March 2026
As a critical intermediate in the synthesis of advanced therapeutics—particularly kinase inhibitors—3-Methyl-4-(pyridazin-3-yloxy)aniline presents unique handling challenges. Structurally, it combines an electron-rich aniline moiety with a pyridazine ether linkage. This dual-functional nature imparts specific chemical reactivities that necessitate stringent safety and disposal protocols. Improper handling risks severe occupational exposure, including methemoglobinemia, and poses significant aquatic toxicity hazards.
This guide provides drug development professionals and safety officers with a self-validating, step-by-step operational plan for the safe handling, triage, and disposal of this compound.
Hazard Profile and PPE Causality
To handle this compound safely, laboratory personnel must understand the mechanistic causality behind its hazards and why standard protective measures often fail. The lipophilic nature of the aniline ring allows for rapid transdermal absorption, while the nitrogen atoms can oxidize hemoglobin Fe(II) to Fe(III), impairing oxygen transport.
Because of its rapid permeation rate, standard laboratory nitrile gloves are strictly prohibited for handling concentrated aniline derivatives[1].
Table 1: PPE Compatibility & Breakthrough Metrics for Aniline Derivatives
Material
Breakthrough Time
Recommendation
Mechanistic Causality
Nitrile
< 10 mins
STRICTLY PROHIBITED
Rapid permeation due to lipophilic structural similarity to the polymer matrix[1].
Excellent resistance to organic aromatics, though highly water-sensitive[1].
Neoprene
> 240 mins
Acceptable
Sufficient for temporary splash protection during dilute waste handling[1].
Note: All manipulations of the neat powder or concentrated solutions must occur within a properly functioning, certified chemical fume hood to prevent aerosol inhalation[2].
Immediate Spill Management & Containment Workflow
A self-validating protocol for spill response ensures absolute containment and neutralizes the threat before it enters the broader laboratory environment.
Evacuation & Assessment: If a significant amount of the compound is spilled (>50 mL or highly concentrated powders), immediately evacuate the area and secure the perimeter[1].
Neutralization via Absorption: Do not use combustible materials (e.g., paper towels) for pure compound spills. Absorb the spill with an inert, dry material such as vermiculite, dry sand, or diatomaceous earth[1].
Collection: Sweep the absorbed mixture using non-sparking tools and transfer it into a heavy-duty, clearly labeled polyethylene hazardous waste container[3].
Surface Decontamination: Ventilate and wash the affected area thoroughly after the physical cleanup is complete[1]. Washing with a mild acidic solution (like 5% acetic acid) can help protonate residual aniline into a water-soluble anilinium salt, followed by a standard detergent wash.
Waste Segregation & Storage Strategy
Chemical incompatibility is a primary driver of laboratory waste incidents. 3-Methyl-4-(pyridazin-3-yloxy)aniline must be managed as Dangerous Waste[2].
Container Specifications: Collect waste in a compatible, high-density polyethylene (HDPE) container provided by your Environmental Health and Safety (EH&S) department[2].
Incompatibilities: Strictly segregate this waste from strong oxidizing agents (e.g., nitric acid, peroxides), strong acids, strong bases, and toluene diisocyanate[4]. Mixing electron-rich aniline derivatives with oxidizers can lead to highly exothermic, potentially explosive reactions[4].
Secondary Containment: Store containers upright in a designated, labeled area below eye level. Secondary containment, such as a Nalgene or polypropylene tub, is highly recommended to prevent catastrophic leaks[2].
Step-by-Step Disposal Methodologies
Depending on the state of the waste, triage dictates two distinct disposal pathways.
This is the EPA-preferred method for concentrated aniline derivatives and organic solvent mixtures.
Consolidation: Dissolve solid waste in a combustible, halogen-free solvent to ensure a high heating value.
Packaging: Seal in an HDPE container with secondary containment and attach a completed Dangerous Waste label before any waste is added[2].
Destruction: Arrange for pickup by EH&S or a licensed hazardous waste contractor[1]. The receiving facility will utilize high-temperature incineration equipped with an alkaline scrubber to neutralize the nitrogen oxides (NOx) generated by the pyridazine and aniline rings.
Method B: Chemical Oxidation via Fenton's Reagent (For Dilute Aqueous Waste)
For dilute aqueous streams where incineration is not logistically viable, in-lab chemical destruction breaks down the aromatic rings prior to final disposal[3].
Step 1 - Acidification: Transfer the aniline-containing aqueous waste to a heavy-walled borosilicate reaction vessel. Adjust the pH of the solution to between 3.0 and 4.0 using 1M Hydrochloric acid (HCl)[3]. Causality: Fenton's chemistry is strictly pH-dependent; higher pH causes iron precipitation, while lower pH scavenges the necessary radicals.
Step 2 - Catalyst Addition: Add Ferrous Sulfate (FeSO₄) to the solution to achieve a catalytic concentration[3].
Step 3 - Oxidation: While stirring vigorously, slowly add 30% Hydrogen Peroxide (H₂O₂) dropwise[3]. Safety Check: This reaction generates highly reactive hydroxyl radicals (•OH) that cleave the aromatic rings. The reaction is highly exothermic and must be controlled using an external ice bath[3].
Step 4 - Neutralization: After the reaction is complete (typically 12-24 hours), the treated effluent must be neutralized and tested for residual aniline before further disposal steps are taken[3].
Analytical Verification of Treated Waste
To ensure the Fenton's oxidation was successful, the effluent must be validated analytically.
Table 2: Analytical Verification Parameters for Treated Effluent
Parameter
Specification
Mechanistic Causality / Reference
Analytical Method
Capillary GC/NPD
Nitrogen-Phosphorus Detectors (NPD) offer extreme selectivity and sensitivity for the pyridazine and aniline nitrogen atoms[5].
Extraction Solvent
Methylene Chloride
Efficiently partitions residual unreacted aniline derivatives from the aqueous phase when adjusted to pH > 11[5].
Linear Range
40 - 800 µg/L
Ensures accurate quantification of trace residuals post-oxidation[5].
Interference Removal
Gel Permeation Chromatography
Removes high-boiling polymeric byproducts generated during the radical oxidation process[5].
Disposal Workflow Visualization
Workflow for triage and disposal of 3-Methyl-4-(pyridazin-3-yloxy)aniline waste.
References
BenchChem Technical Support Team. "Proper Disposal of N-(2-Heptyl)
BenchChem Technical Support Team. "Safe Disposal of N-(Hex-5-en-2-yl)